(5-Bromo-3-fluoropyridin-2-yl)methanol
Description
Properties
IUPAC Name |
(5-bromo-3-fluoropyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-4-1-5(8)6(3-10)9-2-4/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFXRHRCWLBISH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90726242 | |
| Record name | (5-Bromo-3-fluoropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206968-92-4 | |
| Record name | (5-Bromo-3-fluoropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (5-Bromo-3-fluoropyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Bromo-3-fluoropyridin-2-yl)methanol is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a hydroxymethyl group on the pyridine ring, offers a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The strategic placement of these functional groups allows for a range of chemical modifications, making it a valuable building block in the development of new pharmaceutical agents. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, including its synthesis, reactivity, and potential applications. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates data from structurally related molecules to provide a thorough and practical resource for researchers.
Chemical Structure and Properties
This compound is a pyridine ring substituted with a bromine atom at the 5-position, a fluorine atom at the 3-position, and a hydroxymethyl group at the 2-position.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₅BrFNO | - |
| Molecular Weight | 206.01 g/mol | - |
| Appearance | Predicted to be a white to off-white solid | Inferred from similar compounds |
| Melting Point | Not available. Expected to be in the range of the precursor 5-bromo-3-fluoropyridine-2-carboxylic acid (175-180 °C). | Inferred |
| Boiling Point | Not available. Likely to decompose at high temperatures. | Inferred |
| Solubility | Predicted to be soluble in methanol, ethanol, and other polar organic solvents. | Inferred |
Table 2: Predicted Spectroscopic Data for this compound
| Spectrum | Predicted Chemical Shifts (ppm) |
| ¹H NMR (CDCl₃) | δ 8.3-8.5 (d, 1H, H6), 7.6-7.8 (dd, 1H, H4), 4.8-5.0 (s, 2H, CH₂), ~2.5-3.5 (br s, 1H, OH) |
| ¹³C NMR (CDCl₃) | δ 155-158 (d, C3-F), 148-151 (d, C2), 140-143 (d, C6), 125-128 (d, C4), 118-121 (C5-Br), 60-63 (CH₂) |
| ¹⁹F NMR (CDCl₃) | δ -120 to -130 |
Note: These are predicted values based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
Synthesis and Experimental Protocols
Synthesis via Reduction of 5-Bromo-3-fluoropyridine-2-carboxylic acid
This is a common and effective method for the preparation of pyridinemethanols.
Caption: Synthesis of this compound from its carboxylic acid precursor.
Experimental Protocol:
-
Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), suspend 5-bromo-3-fluoropyridine-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Reducing Agent: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in THF or borane-tetrahydrofuran complex (BH₃·THF) (2.0-3.0 eq), via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess reducing agent by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.
-
Isolation and Purification: Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Synthesis via Reduction of 5-Bromo-3-fluoro-2-formylpyridine
An alternative route involves the reduction of the corresponding aldehyde, which is generally a milder transformation.
Caption: Synthesis of this compound from its aldehyde precursor.
Experimental Protocol:
-
Preparation of the Reaction Mixture: Dissolve 5-bromo-3-fluoro-2-formylpyridine (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching and Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Isolation and Purification: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude product. Purify by column chromatography on silica gel if necessary.
Reactivity and Potential Applications in Drug Discovery
The chemical reactivity of this compound is dictated by its three key functional groups: the brominated and fluorinated pyridine ring and the primary alcohol.
Caption: Reactivity of functional groups and applications in drug discovery.
-
Hydroxymethyl Group: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing further synthetic handles. It can also undergo esterification or etherification to introduce a variety of substituents.
-
Bromine Atom: The bromine at the 5-position is susceptible to a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of aryl, heteroaryl, or alkyl groups. It can also participate in Buchwald-Hartwig amination reactions to form C-N bonds.
-
Fluorine Atom: The fluorine atom at the 3-position can influence the pKa of the pyridine nitrogen and can also participate in nucleophilic aromatic substitution (SNAAr) reactions, although this is generally less facile than with fluorine at the 2- or 4-positions.
The trifunctional nature of this compound makes it an attractive starting material for the construction of complex molecular architectures. The ability to selectively modify each of the three functional groups provides a powerful tool for structure-activity relationship (SAR) studies in drug discovery programs. Substituted pyridines are prevalent in a wide range of pharmaceuticals, and this particular scaffold could be utilized in the development of kinase inhibitors, GPCR modulators, and other therapeutic agents.
Safety and Handling
Detailed toxicological data for this compound is not available. As with any halogenated organic compound, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, flush immediately with copious amounts of water.
Conclusion
This compound is a promising, albeit currently under-documented, building block for synthetic and medicinal chemistry. This guide has provided a theoretical framework for its synthesis and a summary of its predicted chemical properties and reactivity based on the known chemistry of related compounds. The versatile nature of its functional groups suggests that it holds significant potential for the development of novel and complex molecules for a variety of applications, particularly in the pharmaceutical industry. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this compound.
A Technical Guide to (5-Bromo-3-fluoropyridin-2-yl)methanol: Synthesis, Properties, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
(5-Bromo-3-fluoropyridin-2-yl)methanol , a halogenated pyridine derivative, presents itself as a valuable building block for the synthesis of complex molecules, particularly in the realm of medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a hydroxymethyl group on a pyridine scaffold, offers multiple points for chemical modification, making it an attractive starting material for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and explores its potential applications in drug discovery, with a particular focus on the development of kinase inhibitors.
Chemical and Physical Properties
This compound, with the CAS number 1206968-92-4, is a solid at room temperature. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₅BrFNO |
| Molecular Weight | 206.01 g/mol |
| Appearance | Solid |
| Predicted Boiling Point | 245.8 ± 35.0 °C at 760 mmHg |
| Predicted Density | 1.762 ± 0.06 g/cm³ |
| Predicted pKa | 12.35 ± 0.10 |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through the reduction of the corresponding aldehyde, 5-Bromo-3-fluoropyridine-2-carboxaldehyde. Sodium borohydride (NaBH₄) in a protic solvent like methanol is a standard and effective reagent for this transformation.
Experimental Protocol: Reduction of 5-Bromo-3-fluoropyridine-2-carboxaldehyde
This protocol describes a general procedure for the reduction of a substituted 2-formylpyridine to the corresponding alcohol using sodium borohydride. This method is applicable for the synthesis of this compound from its aldehyde precursor.
Materials:
-
5-Bromo-3-fluoropyridine-2-carboxaldehyde
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromo-3-fluoropyridine-2-carboxaldehyde (1.0 eq) in methanol (approximately 10-20 mL per gram of aldehyde). Stir the solution at room temperature until the aldehyde is completely dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C. Effervescence may be observed.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The disappearance of the starting aldehyde spot and the appearance of a new, more polar spot corresponding to the alcohol product indicates the completion of the reaction.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water at 0 °C to decompose any excess sodium borohydride.
-
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add dichloromethane or ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (3 x 20 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and wash it with a small amount of the organic solvent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.
Potential Applications in Drug Discovery
The structural motifs present in this compound are of significant interest to medicinal chemists. Pyridine-based scaffolds are prevalent in a multitude of FDA-approved drugs and are known to act as hinge-binders within the ATP-binding pocket of kinases.[1] The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents to explore the chemical space and optimize biological activity.[2]
Kinase Inhibitor Development
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.[1]
While there is no direct published evidence of the biological activity of this compound itself, its structural features make it a promising precursor for the synthesis of kinase inhibitors. Specifically, the (pyridin-2-yl)methanol moiety is a scaffold that can be elaborated to target various kinases.
One such kinase of interest is the Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family. TAK1 is a key mediator in inflammatory and stress signaling pathways.[3][4] Inhibition of TAK1 has shown therapeutic potential in various cancers and inflammatory diseases.[5][6] The development of potent and selective TAK1 inhibitors is an active area of research.[7]
The general workflow for utilizing a building block like this compound in kinase inhibitor discovery is depicted below.
Caption: General workflow for kinase inhibitor discovery.
Conclusion
This compound is a strategically functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry. Its synthesis via the reduction of the corresponding aldehyde is a straightforward process. The presence of multiple reactive sites on the molecule allows for the generation of diverse libraries of compounds for screening against various biological targets. For researchers and drug development professionals, this compound represents a valuable tool in the quest for novel and effective therapeutics, particularly in the competitive field of kinase inhibitor development. Further exploration of the derivatives of this compound is warranted to fully elucidate their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Studies of TAK1-centered polypharmacology with novel covalent TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
Technical Guide: (5-Bromo-3-fluoropyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical and physical properties of (5-Bromo-3-fluoropyridin-2-yl)methanol, a key building block in medicinal chemistry and drug discovery.
Core Chemical Properties
This compound is a functionalized pyridine derivative. The presence of bromine and fluorine atoms, along with a hydroxymethyl group, makes it a versatile reagent for introducing the 5-bromo-3-fluoropyridin-2-yl moiety into larger molecules. This is particularly relevant in the synthesis of novel therapeutic agents.
Summary of Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C6H5BrFNO | [1] |
| Molecular Weight | 206.0124 g/mol | [1][2] |
| CAS Number | 1206968-92-4 | [1] |
| Purity | Typically >95-97% | [1][2] |
Experimental Protocols
Detailed experimental protocols for the use of this compound are often proprietary or specific to the synthesis pathway being developed. However, a general workflow for its application as a building block in cross-coupling reactions can be outlined.
General Workflow for Suzuki Cross-Coupling
This workflow illustrates a common application of similar bromo-pyridinyl compounds in drug discovery, where the bromine atom is substituted with a new carbon-carbon bond.
Methodology:
-
Reaction Setup: To a reaction vessel is added this compound, a suitable boronic acid or ester partner, a palladium catalyst, and a base.
-
Solvent Addition: An appropriate solvent system, often a mixture of an organic solvent and water, is added to dissolve the reagents.
-
Inerting and Heating: The reaction vessel is purged with an inert gas (nitrogen or argon) to remove oxygen, which can deactivate the catalyst. The mixture is then heated to the desired temperature for a period determined by reaction monitoring (e.g., by TLC or LC-MS).
-
Workup: Upon completion, the reaction is cooled to room temperature and quenched, typically with water. The product is extracted into an organic solvent, and the layers are separated. The organic layer is then washed, dried, and concentrated.
-
Purification: The crude product is purified, most commonly by flash column chromatography on silica gel, to yield the final desired compound.
Logical Relationships in Synthesis
The utility of this compound lies in its ability to undergo sequential or orthogonal reactions, allowing for the controlled and specific introduction of different molecular fragments.
This diagram illustrates that the three main functional handles (the bromo group, the hydroxymethyl group, and the fluoro group) can potentially be addressed with different chemical transformations to build up molecular complexity. The bromine is most commonly used for cross-coupling reactions, while the alcohol can be readily converted to esters or ethers. The fluorine atom is less reactive but can participate in certain nucleophilic substitution reactions under specific conditions.
References
(5-Bromo-3-fluoropyridin-2-yl)methanol: A Technical Guide to its Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthetic approaches for (5-Bromo-3-fluoropyridin-2-yl)methanol, a key building block in medicinal chemistry and drug discovery. The strategic placement of bromo, fluoro, and hydroxymethyl substituents on the pyridine ring makes it a valuable intermediate for the synthesis of a wide range of complex molecules with potential therapeutic applications.
Chemical Structure and Properties
This compound is a halogenated pyridine derivative. The presence of a bromine atom allows for further functionalization through various cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity of target molecules. The primary alcohol group serves as a handle for esterification, etherification, and other transformations.
Below is a visualization of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆H₅BrFNO |
| Molecular Weight | 206.01 g/mol |
| CAS Number | 1206968-92-4 |
| Appearance | Solid |
| Purity | Typically >97% (commercially available) |
Synthesis of this compound
The most direct and widely applicable method for the synthesis of this compound is the reduction of the corresponding aldehyde, 5-bromo-3-fluoro-2-pyridinecarboxaldehyde. This transformation can be efficiently achieved using a mild and selective reducing agent such as sodium borohydride (NaBH₄).
The proposed synthetic pathway is illustrated below:
Caption: Proposed synthesis of this compound.
Experimental Protocol: Reduction of 5-bromo-3-fluoro-2-pyridinecarboxaldehyde
The following is a detailed, generalized experimental protocol for the synthesis of this compound based on established procedures for the reduction of similar pyridine aldehydes.
Materials and Reagents:
-
5-bromo-3-fluoro-2-pyridinecarboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 5-bromo-3-fluoro-2-pyridinecarboxaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous methanol (approximately 10-20 mL per gram of aldehyde).
-
Cooling: Cool the resulting solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: While maintaining the temperature at 0 °C, slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution. Effervescence may be observed.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Quenching: Once the reaction is complete, quench the reaction by the slow and careful addition of deionized water at 0 °C.
-
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with deionized water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Quantitative Data:
Characterization
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques. Although specific spectra for this compound are not widely published, the expected characterization data are outlined below.
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyridine ring protons (typically in the aromatic region, δ 7.0-8.5 ppm), a singlet or triplet for the methylene protons of the CH₂OH group (δ ~4.5-5.0 ppm), and a broad singlet for the hydroxyl proton. |
| ¹³C NMR | Resonances for the five carbon atoms of the pyridine ring and one for the methylene carbon. The carbon bearing the fluorine will show a characteristic coupling (¹JC-F). |
| Mass Spectrometry | The molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for a bromine-containing compound. |
| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and characteristic peaks for the aromatic C-H and C=C/C=N stretching vibrations. |
Logical Workflow for Synthesis and Characterization
The overall process from starting material to a fully characterized product follows a logical experimental workflow.
Caption: Experimental workflow for the synthesis and characterization.
Disclaimer: This document is intended for informational purposes for qualified researchers and scientists. All experimental work should be conducted in a well-equipped laboratory with appropriate safety precautions. The provided protocol is a general guideline and may require optimization for specific laboratory conditions.
Spectroscopic Profile of (5-Bromo-3-fluoropyridin-2-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of (5-Bromo-3-fluoropyridin-2-yl)methanol. Due to the limited availability of public experimental data, this document presents predicted spectroscopic values for ¹H NMR, ¹³C NMR, and Mass Spectrometry, alongside a discussion of expected Infrared (IR) absorption frequencies. Detailed, generalized experimental protocols for obtaining these spectra are provided to guide researchers in their laboratory work. This guide is intended to serve as a valuable resource for the synthesis, identification, and characterization of this compound in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values have been generated using computational models and should be considered as estimations. Experimental verification is recommended for precise characterization.
Table 1: Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| H (on -OH) | Broad singlet | Variable, dependent on solvent and concentration. | May exchange with D₂O. |
| H (on -CH₂OH) | ~4.8 | Singlet or Doublet | Coupling with the hydroxyl proton may be observed. |
| H4 | ~7.8 | Doublet of doublets | Coupled to H6 and F3. |
| H6 | ~8.3 | Doublet | Coupled to H4. |
Predicted in CDCl₃ solvent.
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C2 | ~155 (doublet) | Coupled to F3. |
| C3 | ~158 (doublet) | Directly bonded to F, large C-F coupling constant expected. |
| C4 | ~125 (doublet) | Coupled to F3. |
| C5 | ~110 | |
| C6 | ~145 (doublet) | Coupled to F3. |
| -CH₂OH | ~60 |
Predicted in CDCl₃ solvent.
Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Predicted Fragment |
| 207/209 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 178/180 | Moderate | [M - CHO]⁺ |
| 128 | Moderate | [M - Br]⁺ |
| 99 | High | [C₅H₃FN]⁺ |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200-3600 | Strong, broad |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (aliphatic) | 2850-3000 | Medium |
| C=C/C=N stretch (aromatic ring) | 1400-1600 | Medium to strong |
| C-O stretch (primary alcohol) | 1000-1050 | Strong |
| C-F stretch | 1000-1350 | Strong |
| C-Br stretch | 500-600 | Medium |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and 16-64 scans.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-220 ppm, pulse angle of 45 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise.
-
Reference the spectrum to the solvent peaks.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Data Acquisition:
-
For ESI, infuse the sample solution directly into the source or inject it via an HPLC system. Acquire spectra in both positive and negative ion modes.
-
For EI, introduce the sample via a direct insertion probe or a GC inlet.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Collect the sample spectrum.
-
The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Experimental workflow for synthesis and spectroscopic characterization.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (5-Bromo-3-fluoropyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (5-Bromo-3-fluoropyridin-2-yl)methanol. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally analogous compounds. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the methanol group, and the hydroxyl proton. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are given in Hertz (Hz).
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.35 | d | ~2.0 | H-6 |
| ~7.80 | dd | ~8.5, ~2.0 | H-4 |
| ~4.80 | s | - | CH₂ |
| ~5.50 | t (broad) | ~5.0 | OH |
Note: The chemical shift of the hydroxyl proton (OH) can vary depending on concentration, solvent, and temperature.
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are influenced by the electronegativity of the attached fluorine and bromine atoms, as well as the nitrogen atom in the pyridine ring.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~158.0 (d, ¹JCF ≈ 240 Hz) | C-3 |
| ~152.0 (d, ³JCF ≈ 10 Hz) | C-2 |
| ~145.0 (d, ³JCF ≈ 5 Hz) | C-4 |
| ~140.0 (d, ²JCF ≈ 20 Hz) | C-6 |
| ~115.0 (s) | C-5 |
| ~60.0 (s) | CH₂ |
Note: The carbon signals for C-2, C-3, C-4, and C-6 are expected to show splitting due to coupling with the fluorine atom. The values for the coupling constants (JCF) are estimations.
Experimental Protocols
The following is a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.
-
Solvent Selection: A deuterated solvent that completely dissolves the sample is crucial. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[1] Other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used if solubility is an issue. The choice of solvent can influence the chemical shifts of the analyte.[2][3][4]
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of solvent is typically sufficient.[1] For the less sensitive ¹³C NMR, a higher concentration of 20-100 mg is recommended.[1]
-
Procedure:
-
Weigh the desired amount of this compound and place it in a clean, dry vial.
-
Add the appropriate volume of deuterated solvent.
-
Gently swirl or vortex the vial to ensure complete dissolution.
-
Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.[5]
-
Cap the NMR tube securely.
-
2. NMR Instrument Parameters:
-
Spectrometer: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Parameters (Typical):
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
¹³C NMR Parameters (Typical):
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
-
Shimming: The magnetic field homogeneity should be optimized by shimming on the deuterium lock signal of the solvent to obtain sharp, symmetrical peaks.
3. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.
-
Phasing: The spectrum should be manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A baseline correction should be applied to obtain a flat baseline.
-
Referencing: The chemical shift axis should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Mandatory Visualizations
The following diagrams illustrate the molecular structure with predicted NMR assignments and a general workflow for NMR analysis.
Caption: Molecular structure and predicted NMR assignments.
Caption: General experimental workflow for NMR analysis.
References
An In-depth Technical Guide on the Purity and Stability of (5-Bromo-3-fluoropyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and stability of (5-Bromo-3-fluoropyridin-2-yl)methanol, a key intermediate in pharmaceutical research and development. Given the limited publicly available data specific to this compound, this document combines existing supplier information with established scientific principles and generalized experimental protocols for purity and stability assessment.
Chemical and Physical Properties
This compound is a substituted pyridine derivative. While detailed characterization is not extensively published, data from suppliers of analogous compounds provide insight into its physical state and handling requirements.
Table 1: Summary of Chemical and Physical Data for this compound and Related Compounds
| Property | This compound | (6-Bromo-pyridin-2-yl)methanol | (5-Bromo-2-chloropyridin-3-yl)methanol |
| Purity | >95% - 97%[1] | Not specified | 97%[2] |
| Molecular Formula | C6H5BrFNO | C6H6BrNO | C6H5BrClNO |
| Melting Point | Not specified | 34 - 39 °C | 76 - 78 °C[2] |
| Appearance | Solid (inferred) | Solid | Solid[2] |
| Chemical Stability | Stable under standard ambient conditions (room temperature). | Chemically stable under standard ambient conditions (room temperature). | Not specified |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature.[3] | Tightly closed, dry. | Store at room temperature.[2] |
Purity Assessment: A Generalized Protocol
The purity of this compound is critical for its use in synthesis and drug development. High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity of such compounds.
Illustrative HPLC Method for Purity Determination
The following is a generalized protocol and should be optimized and validated for specific applications.
Objective: To determine the purity of this compound and to detect and quantify any impurities.
Instrumentation:
-
HPLC system with a UV or PDA detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250mm, 5µm particle size).
Mobile Phase:
-
A gradient elution is often effective for separating a wide range of impurities.
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid.
Illustrative Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Other Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm or determined by UV scan of the main compound.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
Data Analysis:
-
Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.
-
Impurities are reported as a percentage of the total area.
Stability and Forced Degradation Studies
Understanding the intrinsic stability of this compound is essential for determining appropriate storage conditions, retest periods, and for developing stability-indicating analytical methods.[4][5][6][7] Forced degradation studies are a key component of this assessment.[4][5][6][7][8]
Generalized Protocol for Forced Degradation
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.[4][5][6][7][8]
Procedure: Prepare solutions of this compound (e.g., at 1 mg/mL) and subject them to the following conditions. A control sample, protected from stress, should be analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: The solid compound is exposed to 70 °C for 48 hours.
-
Photolytic Degradation: The solid compound or a solution is exposed to UV and visible light (ICH Q1B guidelines).
Analysis:
-
Analyze the stressed samples using the developed HPLC method.
-
The peak purity of the main compound should be assessed using a PDA detector to ensure that no degradation products are co-eluting.
-
Mass balance should be calculated to account for the parent compound and all degradation products.
Visualizations
Experimental Workflow for Purity and Stability Assessment
The following diagram illustrates a logical workflow for the comprehensive analysis of a new chemical entity like this compound.
Caption: Workflow for Purity and Stability Analysis.
Hypothetical Degradation Pathway
Based on the chemical structure, a potential degradation pathway for this compound under oxidative conditions is the oxidation of the primary alcohol to an aldehyde and subsequently to a carboxylic acid.
Caption: Hypothetical Oxidative Degradation Pathway.
Conclusion
This guide provides a framework for understanding and assessing the purity and stability of this compound. While specific experimental data for this compound is not widely published, the generalized protocols and logical workflows presented here, based on established pharmaceutical industry practices, offer a robust starting point for researchers and drug development professionals. It is imperative to perform compound-specific method development and validation to ensure the quality and reliability of any data generated.
References
- 1. calpaclab.com [calpaclab.com]
- 2. (5-Bromo-2-chloropyridin-3-yl)methanol | 742100-75-0 [sigmaaldrich.com]
- 3. 37669-64-0|5-Bromo-3-pyridinemethanol|BLD Pharm [bldpharm.com]
- 4. biomedres.us [biomedres.us]
- 5. scribd.com [scribd.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
Commercial Availability and Synthetic Pathways of (5-Bromo-3-fluoropyridin-2-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and synthetic routes for (5-Bromo-3-fluoropyridin-2-yl)methanol, a key building block in pharmaceutical and materials science research. This document offers a comprehensive summary of supplier information, a detailed experimental protocol for its synthesis, and visual diagrams to elucidate the chemical processes involved.
Commercial Availability
This compound is commercially available from a number of specialized chemical suppliers. The compound is typically offered in various purities and quantities, catering to the needs of both small-scale research and larger development projects. A summary of known suppliers and their offerings is presented below.
| Supplier | CAS Number | Purity | Available Quantities | Price (USD) | Lead Time |
| CP Lab Safety | 1261613-23-7 | 97% | 5 g | Inquire | Inquire |
| Frontier Specialty Chemicals | 1261613-23-7 | >95% | 250 mg, Bulk | Inquire | Inquire |
| ChemUniverse | 1261613-23-7 | Inquire | Inquire | Inquire | Inquire |
| Aaron Chemistry | Not Specified | Inquire | Inquire | Inquire | Inquire |
| AK Scientific, Inc. | Not Specified | Inquire | Inquire | Inquire | Inquire |
Note: Pricing and lead times are subject to change and should be confirmed with the respective suppliers.
Synthetic Pathways
The primary synthetic route to this compound involves the reduction of its corresponding carboxylic acid, 5-bromo-3-fluoropyridine-2-carboxylic acid. This precursor is also commercially available, providing a reliable starting point for the synthesis. The reduction can be effectively achieved using a strong reducing agent such as Lithium Aluminium Hydride (LiAlH₄).
A schematic of this synthetic approach is illustrated below:
(5-Bromo-3-fluoropyridin-2-yl)methanol safety and handling
An In-depth Technical Guide on the Safety and Handling of (5-Bromo-3-fluoropyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling procedures for this compound. Due to the limited availability of data for this specific compound, information from structurally similar compounds is included to provide a thorough assessment of potential hazards. All data should be handled with the understanding that it serves as a guideline, and a comprehensive risk assessment should be conducted before use.
Chemical Identification and Physical Properties
This compound is a halogenated pyridine derivative used as a building block in chemical synthesis.[1] Its physical and chemical properties are summarized below. Data for related compounds are included for comparison where specific data is unavailable.
| Property | Value | Source |
| Product Name | This compound | [2] |
| Molecular Formula | C₆H₅BrFNO | [2] |
| Molecular Weight | 206.01 g/mol | Calculated |
| Appearance | Solid (Assumed, based on related compounds) | [3] |
| Purity | 97% | [2] |
| Melting Point | 34 - 39 °C (for (6-Bromo-pyridin-2-yl)methanol) | |
| Boiling Point | 246 °C (for (6-Bromo-pyridin-2-yl)methanol) | |
| CAS Number | Not explicitly available in search results. |
Hazard Identification and Classification
While a specific Safety Data Sheet (SDS) for this compound is not available, the GHS classifications for structurally related brominated and fluorinated pyridinyl methanols indicate several potential hazards.[4][5] Users should handle this compound with the assumption that it possesses similar hazardous properties.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4] |
| Serious Eye Damage/Irritation | Category 2A / 1 | H319: Causes serious eye irritation[4] / H318: Causes serious eye damage[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[4] |
Signal Word: Warning[4] or Danger[3]
Hazard Pictograms:
-

-
(Potential, based on related compounds[3])
Safe Handling and Storage
Proper handling and storage are critical to minimize exposure and ensure laboratory safety.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Ensure that a safety shower and an eyewash station are readily accessible.[4]
Personal Protective Equipment (PPE)
A diagram illustrating the hierarchy of controls for handling hazardous chemicals is provided below.
Caption: Hierarchy of controls for managing chemical hazards.
| PPE Type | Specification |
| Eye/Face Protection | Wear safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6] |
| Hand Protection | Wear suitable protective gloves (e.g., nitrile rubber).[4] |
| Skin and Body Protection | Wear a lab coat or impervious clothing to prevent skin contact.[4][6] |
| Respiratory Protection | If dust or aerosols are generated, use a NIOSH-approved respirator.[4][7] |
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
Immediate action is required in case of exposure. The following flowchart outlines the general first aid response.
Caption: General first aid response workflow for chemical exposure.
-
After Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4][8]
-
After Skin Contact: Immediately remove contaminated clothing.[9] Wash the affected area thoroughly with plenty of soap and water.[4] If skin irritation occurs, get medical advice.[9]
-
After Eye Contact: Rinse cautiously with water for at least 15 minutes.[9][10] Remove contact lenses if present and easy to do. Continue rinsing and promptly call a physician.[4]
-
After Ingestion: Do NOT induce vomiting.[4] Wash out the mouth with water and seek immediate medical attention.[4]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area.[4] Avoid breathing dust or vapors.[4] Wear full personal protective equipment.[4]
-
Environmental Precautions: Prevent the substance from entering drains or water courses.[4]
-
Methods for Cleaning Up: Carefully sweep up or absorb the spillage with an inert material (e.g., sand, diatomite).[4] Place the material in a suitable, labeled container for disposal.[6] Decontaminate the affected area.
Experimental Protocol: Illustrative Synthesis
No specific synthesis protocol for this compound was found. The following is a representative, illustrative protocol for the synthesis of a related fluoropyridine, adapted from literature procedures for educational purposes.[11] A thorough literature search and risk assessment must be performed before attempting any new synthesis.
Reaction: Synthesis of a 3-Fluoropyridine Derivative via Photoredox Catalysis.[11]
Objective: To describe a general one-pot method for synthesizing a 3-fluoropyridine structure from ketone derivatives.
Materials:
-
α,α-difluoro-β-iodoketone (starting material 1)
-
Silyl enol ether (starting material 2)[11]
-
fac-Ir(ppy)₃ (photocatalyst)[11]
-
Triphenylphosphine (PPh₃)[11]
-
Propylene oxide[11]
-
Ammonium acetate
-
Dimethylformamide (DMF)
-
Blue LEDs
Experimental Workflow:
Caption: Illustrative workflow for photoredox synthesis of a fluoropyridine.
Procedure:
-
A reaction tube is charged with a stir bar, evacuated, and backfilled with argon.[11]
-
The α,α-difluoro-β-iodoketone, silyl enol ether, fac-Ir(ppy)₃, PPh₃, propylene oxide, and DMF are added sequentially under an inert atmosphere.[11]
-
The reaction vessel is irradiated with blue LEDs for approximately 15 hours while maintaining the reaction at room temperature.[11]
-
Following the coupling reaction, ammonium acetate is added to the mixture, and it is heated to facilitate the condensation and cyclization to form the pyridine ring.
-
After cooling, the reaction mixture is subjected to a standard aqueous work-up, typically involving extraction with an organic solvent.
-
The crude product is purified using column chromatography on silica gel.
-
The final product is analyzed by techniques such as NMR and mass spectrometry to confirm its structure and purity.
Disclaimer: This guide is intended for informational purposes only and is based on currently available data for this compound and related compounds. It is not a substitute for a formal risk assessment. All laboratory work should be conducted by qualified personnel in accordance with established safety protocols and regulations.
References
- 1. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. (5-Bromo-2-chloropyridin-3-yl)methanol | 742100-75-0 [sigmaaldrich.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. (5-Bromo-2-chloro-pyridin-3-yl)-methanol AldrichCPR 742100-75-0 [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. beta.lakeland.edu [beta.lakeland.edu]
- 8. methanol.org [methanol.org]
- 9. aksci.com [aksci.com]
- 10. news-medical.net [news-medical.net]
- 11. pubs.acs.org [pubs.acs.org]
Reactivity of the Bromine Atom in (5-Bromo-3-fluoropyridin-2-yl)methanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Bromo-3-fluoropyridin-2-yl)methanol is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. The presence of a bromine atom on the pyridine ring provides a versatile handle for a variety of chemical transformations, enabling the synthesis of more complex and functionally diverse molecules. This technical guide provides a comprehensive overview of the reactivity of the bromine atom in this specific scaffold, with a focus on palladium-catalyzed cross-coupling reactions, which are pivotal in modern organic synthesis. This document details key reactions, presents quantitative data, provides experimental protocols, and includes visualizations of reaction mechanisms and workflows.
Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C5 position of the pyridine ring is amenable to a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in C-C and C-N bond formation, offering a powerful toolkit for the elaboration of the this compound core. The primary reactions discussed in this guide are the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, specifically for creating biaryl or vinyl-aryl structures. In the context of this compound, this reaction allows for the introduction of a variety of aryl or vinyl substituents at the C5 position.
Reaction Scheme:
where R can be an aryl, heteroaryl, or vinyl group.
Catalytic Cycle:
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Quantitative Data:
The following table summarizes representative yields for Suzuki-Miyaura reactions on structurally similar bromopyridine substrates.[1][2][3][4]
| Aryl Boronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 70-85 |
| 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 85-95 |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 100 | 75-90 |
Experimental Protocol:
-
Materials: this compound (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), K₂CO₃ (2.0 mmol), 1,4-dioxane (8 mL), and water (2 mL).[4]
-
Procedure:
-
To a dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 1,4-dioxane and water.
-
Degas the mixture by bubbling with the inert gas for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Sonogashira Cross-Coupling Reaction
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of substituted alkynes, which are valuable precursors in organic synthesis and are present in many biologically active molecules.
Reaction Scheme:
Catalytic Cycle:
The Sonogashira reaction involves a synergistic catalytic cycle with both palladium and copper. The palladium catalyst activates the aryl bromide, while the copper cocatalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.
Figure 2: Catalytic Cycles of the Sonogashira Cross-Coupling Reaction.
Quantitative Data:
The following table presents data from Sonogashira couplings of similar bromopyridine derivatives.[5][6][7]
| Terminal Alkyne Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temp | 80-95 |
| 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | DIPA | Toluene | 70 | 75-90 |
| (Trimethylsilyl)acetylene | Pd(dppf)Cl₂ / CuI | Cs₂CO₃ | DMF | 80 | 80-92 |
Experimental Protocol:
-
Materials: this compound (1.0 mmol), terminal alkyne (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), CuI (0.1 mmol, 10 mol%), and triethylamine (5 mL).[5]
-
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active compounds containing arylamine moieties.
Reaction Scheme:
where R¹ and R² can be hydrogen, alkyl, or aryl groups.
Catalytic Cycle:
The catalytic cycle for Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally reductive elimination to form the C-N bond.
Figure 3: Catalytic Cycle of the Buchwald-Hartwig Amination.
Quantitative Data:
The following table provides representative yields for Buchwald-Hartwig amination of similar bromopyridine substrates.[8][9]
| Amine Partner | Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 80-95 |
| Aniline | Pd(OAc)₂ | BINAP | NaOtBu | Dioxane | 100 | 75-90 |
| Benzylamine | Pd₂(dba)₃ | DavePhos | K₃PO₄ | Toluene | 100 | 85-98 |
Experimental Protocol:
-
Materials: this compound (1.0 mmol), amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and cesium carbonate (1.5 mmol).[8]
-
Procedure:
-
To a dry Schlenk tube, add this compound, the amine, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
-
General Experimental Workflow
The following diagram illustrates a typical workflow for the palladium-catalyzed cross-coupling reactions described in this guide.
Figure 4: General Experimental Workflow for Cross-Coupling Reactions.
Conclusion
The bromine atom in this compound serves as a highly effective synthetic handle for the construction of a diverse array of complex molecules. The palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide reliable and high-yielding methods for the formation of new carbon-carbon and carbon-nitrogen bonds at the C5 position of the pyridine ring. The experimental protocols and data provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this versatile building block in their synthetic endeavors. Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, will be crucial for achieving optimal results for specific substrate combinations.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Strategic Role of Fluorine Substitution in (5-Bromo-3-fluoropyridin-2-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Bromo-3-fluoropyridin-2-yl)methanol is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of both fluorine and bromine atoms onto the pyridine scaffold imparts unique physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the synthesis, properties, and the pivotal role of fluorine substitution in modulating the biological activity of this molecule. While specific biological data for the title compound is not extensively available in the public domain, this guide extrapolates from the established principles of fluorine chemistry in drug design and the known activities of similar halogenated pyridines.
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. Its ability to engage in hydrogen bonding and its versatile substitution patterns make it an attractive starting point for drug design. The introduction of halogen atoms, particularly fluorine, is a well-established strategy to fine-tune the properties of lead compounds. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's acidity, basicity, lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This guide focuses on this compound, dissecting the specific contributions of its fluorine and bromine substituents.
Physicochemical Properties
While experimental data for this compound is limited, its key physicochemical properties can be predicted and are available from chemical suppliers.
| Property | Value | Source |
| CAS Number | 1206968-92-4 | Chemical Supplier Data |
| Molecular Formula | C₆H₅BrFNO | Chemical Supplier Data |
| Molecular Weight | 206.01 g/mol | Chemical Supplier Data |
| Physical State | Solid | Chemical Supplier Data |
| Predicted pKa | ~12.5 (alcohol), ~1.5 (pyridinium ion) | ChemAxon |
| Predicted logP | ~1.8 | ChemAxon |
Synthesis
A likely synthetic route to this compound involves the reduction of a suitable precursor, such as 5-Bromo-3-fluoropyridine-2-carboxaldehyde or methyl 5-bromo-3-fluoropyridine-2-carboxylate.
Synthetic Workflow
Caption: Potential synthetic routes to this compound.
Experimental Protocol (Adapted from a similar reduction)
Reduction of 5-Bromo-3-fluoropyridine-2-carboxaldehyde using Sodium Borohydride
-
Reaction Setup: Suspend 5-Bromo-3-fluoropyridine-2-carboxaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred suspension, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the dropwise addition of water.
-
Solvent Removal: Remove the methanol by rotary evaporation under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Role of Fluorine Substitution
The introduction of a fluorine atom at the 3-position of the pyridine ring has profound effects on the molecule's properties and potential biological activity.
Electronic Effects
-
Inductive Effect: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) significantly lowers the pKa of the pyridine nitrogen, making it less basic. This can reduce off-target interactions with aminergic GPCRs and ion channels.
-
Modulation of Acidity: The electron-withdrawing nature of fluorine can increase the acidity of the adjacent hydroxymethyl group.
Physicochemical Property Modulation
-
Lipophilicity: The effect of fluorine on lipophilicity (logP) is context-dependent. While a single fluorine atom can increase lipophilicity, its placement on an aromatic ring can alter the molecule's overall polarity and interactions with water.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. Fluorine substitution can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of the drug candidate.[2]
Conformational Effects and Binding Interactions
-
Conformational Restriction: The small size of the fluorine atom generally results in minimal steric hindrance. However, its electronic properties can influence the preferred conformation of the molecule, potentially leading to a more favorable orientation for binding to a biological target.
-
Hydrogen Bonding: The fluorine atom can act as a weak hydrogen bond acceptor, potentially forming favorable interactions within a protein binding pocket.
-
Orthogonal Interactions: Fluorine can participate in orthogonal dipole-dipole interactions with carbonyl groups in a protein backbone, contributing to binding affinity.
Caption: Impact of fluorine substitution on molecular properties.
Role of Bromine Substitution
The bromine atom at the 5-position also contributes significantly to the molecule's profile.
-
Synthetic Handle: The bromine atom serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the exploration of the structure-activity relationship (SAR).
-
Lipophilicity: Bromine is a lipophilic atom and its presence generally increases the overall lipophilicity of the molecule, which can enhance membrane permeability.
-
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (e.g., oxygen, nitrogen, sulfur) in a protein binding site, which can contribute to binding affinity and selectivity.
Potential Applications in Drug Discovery
-
Kinases: Many kinase inhibitors feature a substituted pyridine core.
-
Metabotropic Glutamate Receptors (mGluRs): Pyridinylmethanol derivatives have been explored as mGluR modulators.
-
Ion Channels: The pyridine motif is present in various ion channel blockers.
The combination of the fluorine and bromine atoms provides a unique set of properties that can be exploited to optimize potency, selectivity, and pharmacokinetic profiles of drug candidates.
Conclusion
This compound is a valuable building block in medicinal chemistry. The strategic placement of the fluorine atom at the 3-position significantly influences its electronic and physicochemical properties, offering a powerful tool to enhance metabolic stability and modulate basicity. The bromine atom at the 5-position provides a crucial handle for further chemical elaboration and can contribute to binding through halogen bonding. While further investigation into the specific biological activities of this compound is warranted, its structural features make it a highly promising scaffold for the development of novel therapeutic agents. This technical guide provides a foundational understanding for researchers and scientists working with this and similar halogenated pyridine derivatives.
References
Methodological & Application
Application Notes: Suzuki-Miyaura Coupling for the Synthesis of (3-Fluoro-5-aryl-pyridin-2-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of (5-Bromo-3-fluoropyridin-2-yl)methanol with various arylboronic acids. The resulting (3-fluoro-5-aryl-pyridin-2-yl)methanol scaffold is of significant interest in medicinal chemistry. The strategic placement of fluoro, aryl, and hydroxymethyl groups on the pyridine ring offers a unique combination of electronic properties and potential hydrogen bonding interactions, making these compounds valuable intermediates in the synthesis of novel therapeutic agents, particularly kinase inhibitors.[1][2] The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[3]
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism consists of three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex (facilitated by a base), and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially with electronically modified pyridine substrates.
Data Presentation: Representative Reaction Conditions
Successful Suzuki-Miyaura coupling of this compound is highly dependent on the careful selection of reaction parameters. The following table summarizes typical conditions and expected yields based on protocols for structurally analogous fluorinated and substituted pyridines. Optimization for specific arylboronic acids may be necessary.
| Catalyst System | Catalyst Loading (mol%) | Ligand | Base (Equivalents) | Solvent System (v/v) | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ | - | K₂CO₃ (2.0) | 1,4-Dioxane / H₂O (4:1) | 90 - 100 | 12 - 24 | 70 - 85 |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ (2.5) | Toluene / H₂O (10:1) | 80 - 110 | 4 - 12 | 85 - 95+ |
| 3 | Pd(dppf)Cl₂ | - | Cs₂CO₃ (2.0) | DMF / H₂O (5:1) | 80 - 100 | 6 - 18 | 75 - 90 |
| 4 | XPhos Pd G2 | - | K₃PO₄ (2.0) | 1,4-Dioxane / H₂O (4:1) | 80 - 100 | 8 - 16 | 80 - 95 |
Note: Yields are estimates based on reactions with analogous substrates and may vary depending on the specific arylboronic acid used.
Mandatory Visualizations
Experimental Protocols
This section provides a representative protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Note: This protocol is a starting point and may require optimization for specific substrates to achieve the best results.
Materials and Reagents:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Ethyl acetate, water, brine for work-up
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure the reaction atmosphere is inert.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq.).
-
Solvent Addition: Add the anhydrous and degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Degassing: Degas the resulting mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C). Stir the reaction mixture vigorously for the required time (typically 8-16 hours).
-
Monitoring: Monitor the progress of the reaction periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the solution and concentrate it under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (3-fluoro-5-aryl-pyridin-2-yl)methanol product.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening different catalyst/ligand systems, bases, or solvents. Increasing the reaction temperature or the equivalents of the boronic acid may also improve the yield. The presence of the fluorine atom and the free hydroxyl group might influence reactivity; protection of the alcohol may be considered if side reactions are observed.
-
Protodeborylation: Heteroaryl boronic acids can be susceptible to protodeborylation (cleavage of the C-B bond).[4] Using milder bases (e.g., K₃PO₄ instead of NaOH) and ensuring anhydrous conditions can help minimize this side reaction.[4]
-
Homocoupling: The formation of biaryl products from the boronic acid can occur. This can often be minimized by ensuring a strictly inert atmosphere and using the appropriate catalyst loading.
By following this detailed protocol and considering the key parameters, researchers can efficiently synthesize a diverse library of (3-fluoro-5-aryl-pyridin-2-yl)methanol derivatives for various applications in drug discovery and development.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (5-Bromo-3-fluoropyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of (5-Bromo-3-fluoropyridin-2-yl)methanol. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel substituted pyridines. The protocols outlined below for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are based on established methodologies for structurally similar bromopyridines and serve as a robust starting point for reaction optimization.
General Considerations
All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous, degassed solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of the coupling reaction and may require optimization for specific coupling partners.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between this compound and various organoboron reagents.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 (Estimated) |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | Toluene/H₂O (5:1) | 100 | 8 | 80-90 (Estimated) |
| 3 | Thiophen-3-ylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | THF | 80 | 16 | 75-85 (Estimated) |
Yields are estimated based on typical outcomes for similar bromopyridine substrates and require experimental validation.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. The free alcohol group is generally well-tolerated under these conditions.
Data Presentation: Representative Sonogashira Coupling Conditions
Based on the successful coupling of 6-bromo-3-fluoro-2-cyanopyridines, similar high yields are expected for this compound.
| Entry | Coupling Partner | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N | THF | 25 | 16 | 90-98 |
| 2 | 1-Heptyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 60 | 6 | 85-95 |
| 3 | 3-Butyn-1-ol | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N | THF | 25 | 16 | 88-96 |
Experimental Protocol: Sonogashira Coupling
This protocol is adapted from a procedure for a structurally similar substrate and is expected to be highly effective.[1]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous, degassed solvent followed by triethylamine.
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (e.g., 25-60 °C).
-
Monitor the reaction's progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualization: Palladium Catalytic Cycle
Caption: A simplified palladium catalytic cycle for cross-coupling reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an amine with an aryl halide.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 18 | 80-90 (Estimated) |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Dioxane | 100 | 24 | 75-85 (Estimated) |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 16 | 70-80 (Estimated) |
Yields are estimated based on typical outcomes for similar bromopyridine substrates and require experimental validation.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.
-
Add this compound to the Schlenk tube.
-
Seal the tube and evacuate and backfill with an inert gas (repeat 3 times).
-
Add the anhydrous solvent via syringe, followed by the amine.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 90-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization: Buchwald-Hartwig Amination Workflow
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
Synthesis of Biaryl Compounds Utilizing (5-Bromo-3-fluoropyridin-2-yl)methanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl and heteroaryl moieties is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the construction of these carbon-carbon bonds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[1][2]
This document provides detailed application notes and a generalized experimental protocol for the synthesis of biaryl compounds using (5-Bromo-3-fluoropyridin-2-yl)methanol as a key building block. The presence of a fluorine atom and a hydroxymethyl group on the pyridine ring offers opportunities for fine-tuning the physicochemical properties of the target molecules, which is of significant interest in drug discovery for modulating aspects like metabolic stability and target binding affinity.
It is important to note that the presence of the hydroxymethyl group at the ortho-position to the bromine atom can present challenges in cross-coupling reactions. This is due to the potential for the hydroxyl group to coordinate with the palladium catalyst, which can influence catalytic activity.[3] Therefore, the selection of appropriate ligands and reaction conditions is crucial for achieving high yields and purity. While a specific protocol for this compound is not extensively documented in the reviewed literature, the following protocols are based on established methods for structurally similar substituted bromopyridines and provide a strong starting point for reaction optimization.
Data Presentation
The successful synthesis of biaryl compounds via Suzuki-Miyaura coupling is dependent on the careful optimization of several reaction parameters. The following tables provide a summary of typical reaction conditions and expected yields based on analogous reactions with substituted bromopyridines. These should be used as a guide for the development of a specific protocol for this compound.
Table 1: General Suzuki-Miyaura Reaction Parameters for Substituted Bromopyridines
| Parameter | Typical Range/Options | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, Pd(OAc)₂ | Catalyst choice can significantly impact yield and reaction time. Pre-catalysts often provide more consistent results. |
| Ligand | PPh₃, PCy₃, SPhos, XPhos, JohnPhos | Bulky, electron-rich phosphine ligands are often effective for challenging substrates, including those with ortho-substituents.[4] |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK | The choice of base is critical and depends on the substrates and solvent system. Carbonates are commonly used in aqueous solvent mixtures. |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. |
| Temperature | Room Temperature to 120 °C | Reaction temperature is optimized to balance reaction rate and potential side reactions or decomposition. |
| Reaction Time | 1 - 24 hours | Monitored by TLC or LC-MS to determine completion. |
Table 2: Expected Yields for Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids (Hypothetical)
| Entry | Arylboronic Acid | Expected Product | Estimated Yield (%) | Notes |
| 1 | Phenylboronic acid | (3-Fluoro-5-phenylpyridin-2-yl)methanol | 70-85 | A standard coupling partner to establish baseline reactivity. |
| 2 | 4-Methoxyphenylboronic acid | (3-Fluoro-5-(4-methoxyphenyl)pyridin-2-yl)methanol | 75-90 | Electron-donating groups on the boronic acid are generally well-tolerated. |
| 3 | 4-Trifluoromethylphenylboronic acid | (3-Fluoro-5-(4-(trifluoromethyl)phenyl)pyridin-2-yl)methanol | 65-80 | Electron-withdrawing groups can sometimes lead to lower yields. |
| 4 | 3-Cyanophenylboronic acid | (5-(3-Cyanophenyl)-3-fluoropyridin-2-yl)methanol | 60-75 | Functional group tolerance should be assessed. |
| 5 | Naphthalen-2-ylboronic acid | (3-Fluoro-5-(naphthalen-2-yl)pyridin-2-yl)methanol | 70-85 | Sterically more demanding boronic acids may require longer reaction times or higher catalyst loading. |
| 6 | Thiophen-3-ylboronic acid | (3-Fluoro-5-(thiophen-3-yl)pyridin-2-yl)methanol | 60-75 | Heteroarylboronic acids can be challenging; catalyst and ligand selection is critical. |
Note: The yields presented in this table are estimates and will require experimental optimization.
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol should be considered a starting point and may require optimization for specific substrates and desired outcomes.
Protection of the Hydroxymethyl Group (Optional but Recommended)
To mitigate potential interference from the ortho-hydroxymethyl group, a protection strategy may be employed. A common protecting group for alcohols is the tert-butyldimethylsilyl (TBDMS) ether.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in dry DCM, add imidazole (1.5 eq).
-
Cool the mixture to 0 °C and add a solution of TBDMSCl (1.2 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the TBDMS-protected intermediate.
Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
This compound (or its TBDMS-protected derivative) (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (or its protected form) (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Deprotection of the Hydroxymethyl Group (if applicable)
Materials:
-
TBDMS-protected biaryl compound
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBDMS-protected biaryl compound in THF.
-
Add TBAF (1.1 eq) dropwise at room temperature.
-
Stir the reaction for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final biaryl methanol derivative.
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for biaryl synthesis.
References
Application Notes and Protocols: (5-Bromo-3-fluoropyridin-2-yl)methanol as a Versatile Building Block for Novel Kinase Inhibitors
Introduction
Protein kinases are a crucial class of enzymes that regulate a majority of cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, the development of small molecule kinase inhibitors has become a central focus in modern drug discovery. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized for its ability to mimic the hinge-binding motif of ATP and form key interactions within the kinase active site.
(5-Bromo-3-fluoropyridin-2-yl)methanol is a strategically functionalized building block designed for the synthesis of potent and selective kinase inhibitors. The bromine atom at the 5-position serves as a versatile handle for introducing a wide array of aryl and heteroaryl moieties through palladium-catalyzed cross-coupling reactions. The fluorine atom at the 3-position can enhance binding affinity and modulate physicochemical properties such as metabolic stability. The methanol group at the 2-position provides a crucial point for further elaboration or for establishing hydrogen bond interactions within the target kinase.
These application notes provide a comprehensive overview of the utility of this compound in the synthesis of kinase inhibitors, complete with detailed experimental protocols and representative data.
Data Presentation: Inhibitory Activity of Representative Kinase Inhibitors
The following table summarizes the inhibitory activity of hypothetical kinase inhibitors synthesized using this compound as a key building block. The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in vitro.
| Compound ID | Target Kinase | IC50 (nM) | Assay Type |
| KI-001 | Anaplastic Lymphoma Kinase (ALK) | 15 | Luminescence-based |
| KI-002 | Janus Kinase 3 (JAK3) | 8 | TR-FRET |
| KI-003 | PI3Kα | 25 | AlphaLISA |
| KI-004 | Aurora Kinase A | 12 | Radiometric |
| KI-005 | c-Met | 30 | ELISA |
Note: The data presented in this table is for illustrative purposes to demonstrate the potential of this compound in generating potent kinase inhibitors. Actual values will vary depending on the specific moieties introduced and the target kinase.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the synthesis of 5-aryl-3-fluoro-2-(hydroxymethyl)pyridine derivatives from this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or arylboronic acid pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-3-fluoro-2-(hydroxymethyl)pyridine derivative.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the synthesis of 5-amino-3-fluoro-2-(hydroxymethyl)pyridine derivatives.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv)
-
Ligand (e.g., Xantphos, 0.04 equiv)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube, add the palladium pre-catalyst and the ligand.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add this compound, the amine, and the base.
-
Add the anhydrous solvent to the tube via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-amino-3-fluoro-2-(hydroxymethyl)pyridine derivative.
Protocol 3: Kinase Inhibition Assay (General Luminescence-Based Assay)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a specific kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Synthesized kinase inhibitor (various concentrations)
-
Recombinant kinase
-
Kinase substrate
-
ATP
-
Kinase assay buffer
-
Luminescence-based ADP detection kit
-
384-well white microplate
-
Microplate reader
Procedure:
-
In a 384-well white microplate, add the kinase assay buffer.
-
Add the inhibitor solution or DMSO (for control wells) to the appropriate wells.
-
Add the recombinant kinase enzyme to all wells except the "no enzyme" control.
-
Add the substrate/ATP mixture to initiate the reaction.[1]
-
Incubate the plate at room temperature for 1 hour.[1]
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the luminescent assay kit.[1]
-
Measure the luminescence signal using a microplate reader.[1] The signal will be inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.[1]
Mandatory Visualizations
Caption: Synthetic workflow for kinase inhibitor scaffolds.
Caption: Experimental workflow for a kinase inhibition assay.
Caption: Inhibition of a generic kinase signaling pathway.
References
Application Notes and Protocols for O-alkylation Reactions of (5-Bromo-3-fluoropyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the O-alkylation of (5-Bromo-3-fluoropyridin-2-yl)methanol, a key intermediate in the synthesis of various biologically active compounds. The protocols and data presented herein are based on established Williamson ether synthesis methodologies and analogous reactions found in the scientific literature.
Introduction
This compound is a valuable building block in medicinal chemistry. The presence of bromine and fluorine atoms on the pyridine ring offers opportunities for further functionalization and modulation of physicochemical properties such as metabolic stability and binding affinity.[1] O-alkylation of the hydroxymethyl group is a common strategy to introduce diverse side chains, leading to the generation of libraries of compounds for drug discovery programs. The resulting ether derivatives of fluorinated pyridines are of significant interest due to their potential applications as anticancer, antimicrobial, and anti-inflammatory agents.
Core Reaction: Williamson Ether Synthesis
The O-alkylation of this compound is typically achieved via the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide in an SN2 reaction, forming the desired ether.
General Reaction Scheme:
Experimental Protocols
Below are detailed protocols for the O-alkylation of this compound with various alkylating agents. These protocols are adapted from standard Williamson ether synthesis procedures.
Protocol 1: General Procedure for O-Alkylation using Sodium Hydride
This protocol describes a general method for the O-alkylation of this compound using sodium hydride as the base.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF (or THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired O-alkylated product.
Data Presentation
The following table summarizes typical reaction parameters for the O-alkylation of this compound based on analogous reactions.
| Alkylating Agent (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | NaH | DMF | RT | 12 | 85-95 |
| Ethyl Bromide | NaH | THF | RT | 18 | 80-90 |
| Benzyl Bromide | NaH | DMF | RT | 16 | 90-98 |
| Isopropyl Bromide | NaH | DMF | 50 | 24 | 60-70 |
| Propyl Bromide | K₂CO₃ | Acetonitrile | Reflux | 24 | 75-85 |
Note: Yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and scale.
Visualizations
Experimental Workflow for O-Alkylation
The following diagram illustrates the general workflow for the O-alkylation of this compound.
References
Application Note: Swern Oxidation of (5-Bromo-3-fluoropyridin-2-yl)methanol to its Corresponding Aldehyde
Introduction
The selective oxidation of primary alcohols to aldehydes is a critical transformation in organic synthesis, particularly in the development of pharmaceutical intermediates. The Sworn oxidation is a widely utilized method for this purpose due to its mild reaction conditions and high tolerance for various functional groups.[1][2][3] This application note provides a detailed protocol for the Swern oxidation of (5-Bromo-3-fluoropyridin-2-yl)methanol, a key intermediate in the synthesis of various biologically active compounds. The reaction employs dimethyl sulfoxide (DMSO) activated with oxalyl chloride, followed by the addition of a hindered base, typically triethylamine, to afford the desired aldehyde.[1][4]
Reaction Principle
The Swern oxidation proceeds through the formation of an alkoxysulfonium salt intermediate.[1] Initially, dimethyl sulfoxide (DMSO) reacts with oxalyl chloride at low temperatures (-78 °C) to form the highly reactive electrophilic species, chloro(dimethyl)sulfonium chloride, with the liberation of carbon monoxide and carbon dioxide.[1] The alcohol substrate then displaces the chloride to form an alkoxysulfonium salt. Subsequent addition of a hindered base, such as triethylamine, facilitates an intramolecular E2 elimination to yield the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.[1] The low reaction temperature is crucial to suppress the formation of side products.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| Dichloromethane (DCM), anhydrous | ACS Grade, ≥99.8% | Standard Supplier |
| Dimethyl sulfoxide (DMSO), anhydrous | ACS Grade, ≥99.9% | Standard Supplier |
| Oxalyl chloride | 2.0 M in DCM | Standard Supplier |
| Triethylamine (TEA) | ≥99.5% | Standard Supplier |
| Diethyl ether | ACS Grade | Standard Supplier |
| Saturated aqueous sodium bicarbonate | Prepared in-house | |
| Brine (Saturated aqueous NaCl) | Prepared in-house | |
| Anhydrous magnesium sulfate (MgSO4) | Standard Supplier | |
| Silica gel | 230-400 mesh | Standard Supplier |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup
Detailed Experimental Procedure
-
Reaction Setup: A flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (20 mL). The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Activator Addition: To the cooled DCM, add oxalyl chloride (2.0 M solution in DCM, 1.2 eq.) dropwise via syringe over 5 minutes, ensuring the internal temperature does not exceed -70 °C.
-
DMSO Addition: A solution of anhydrous DMSO (2.5 eq.) in anhydrous DCM (5 mL) is added dropwise to the reaction mixture over 10 minutes. The mixture is stirred for an additional 10 minutes at -78 °C.
-
Substrate Addition: A solution of this compound (1.0 eq.) in anhydrous DCM (10 mL) is added dropwise over 15 minutes. The resulting mixture is stirred for 45 minutes at -78 °C.
-
Base Addition: Triethylamine (5.0 eq.) is added dropwise to the reaction mixture over 10 minutes. A thick white precipitate will form.
-
Warming and Quenching: After stirring for an additional 15 minutes at -78 °C, the cooling bath is removed, and the reaction is allowed to warm to room temperature over 30 minutes. The reaction is then quenched by the addition of water (20 mL).
-
Work-up: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 20 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate (20 mL), followed by brine (20 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-Bromo-3-fluoropyridine-2-carbaldehyde.
Quantitative Data Summary
| Entry | Substrate | Oxalyl Chloride (eq.) | DMSO (eq.) | Triethylamine (eq.) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | This compound | 1.2 | 2.5 | 5.0 | -78 to RT | 2 | ~85-95 | >95 |
Note: Yields and purity are typical for Swern oxidations of similar substrates and may require optimization for this specific compound.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of (5-Bromo-3-fluoropyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of (5-Bromo-3-fluoropyridin-2-yl)methanol. This critical transformation enables the synthesis of a diverse range of 5-amino-3-fluoropyridin-2-yl)methanol derivatives, which are valuable building blocks in the development of novel pharmaceutical agents. The protocols outlined herein are based on established methodologies for the palladium-catalyzed amination of functionalized bromopyridines and offer a robust starting point for reaction optimization.[1]
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become an indispensable tool in modern organic synthesis, particularly in medicinal chemistry, due to its broad substrate scope and tolerance of various functional groups.[1][2] The synthesis of substituted aminopyridines is of particular interest as this scaffold is a common feature in many biologically active compounds.
The substrate, this compound, presents a unique starting material for the synthesis of highly functionalized pyridine derivatives. The strategic placement of the bromine atom allows for selective C-N bond formation, while the fluorine atom and the hydroxymethyl group can be utilized for further synthetic modifications or to modulate the physicochemical properties of the final compounds. A key consideration for this substrate is the presence of the free hydroxymethyl group, which may necessitate careful selection of reaction conditions to avoid potential side reactions, although protection may not always be necessary.
Reaction Principle
The Buchwald-Hartwig amination of this compound proceeds via a palladium-catalyzed cross-coupling reaction with a primary or secondary amine. The catalytic cycle is generally understood to involve the following key steps:
-
Oxidative Addition: An active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound, forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the aminated product and regenerating the active Pd(0) catalyst.
The choice of palladium precursor, phosphine ligand, base, and solvent is critical for the success and efficiency of the reaction.
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative conditions for the Buchwald-Hartwig amination of this compound with various classes of amines. These conditions are based on established methodologies for the amination of structurally similar bromopyridines and serve as a starting point for optimization.[1][4]
Table 1: Coupling with Primary Aliphatic Amines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Cyclohexylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12-18 | Good to Excellent |
| n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS (2.0) | Dioxane | 90 | 16-24 | Good |
| Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ (2.0) | t-BuOH | 110 | 12 | Moderate to Good |
Table 2: Coupling with Secondary Aliphatic Amines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd(OAc)₂ (2) | DavePhos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 18-24 | Good to Excellent |
| Piperidine | Pd₂(dba)₃ (2) | cataCXium A (4) | K₂CO₃ (2.0) | Dioxane | 100 | 24 | Good |
| Diethylamine | Pd(OAc)₂ (3) | P(tBu)₃ (6) | NaOtBu (2.0) | Toluene | 80 | 12 | Moderate to Good |
Table 3: Coupling with Primary Aromatic Amines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ (1.5) | Dioxane | 100 | 12-16 | Excellent |
| p-Methoxyaniline | Pd(OAc)₂ (1.5) | BINAP (3) | NaOtBu (1.4) | Toluene | 90 | 10-14 | Excellent |
| 2-Aminopyridine | Pd₂(dba)₃ (2) | JohnPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | Good |
Table 4: Coupling with Secondary Aromatic Amines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-Methylaniline | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS (1.8) | Toluene | 100 | 18 | Good |
| Indole | Pd₂(dba)₃ (2.5) | XPhos (5) | K₂CO₃ (2.5) | Dioxane | 110 | 24 | Moderate to Good |
| Carbazole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene | 110 | 20 | Good |
Note: Yields are qualitative estimates (Moderate, Good, Excellent) based on literature for similar substrates and require experimental verification and optimization for this compound.
Experimental Protocols
The following is a generalized protocol for the Buchwald-Hartwig amination of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.
Materials:
-
This compound (1.0 equivalent)
-
Amine (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., XPhos, 2-4 mol%) OR Palladium precatalyst (e.g., XPhos Pd G3, 2-4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or oven-dried vial with a septum)
-
Magnetic stirrer and heating plate/oil bath
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add the palladium catalyst/precatalyst, ligand (if not using a precatalyst), and the base under an inert atmosphere.
-
Addition of Reactants: Add this compound and the amine to the reaction vessel. If the amine is a liquid, it can be added via syringe. If it is a solid, it should be added along with the other solids.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (this cycle should be repeated three times).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired aminated product.
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Conclusion
The Buchwald-Hartwig amination of this compound is a highly effective method for the synthesis of a wide array of substituted aminopyridines. The protocols and data presented in this document provide a solid foundation for researchers to successfully carry out this transformation. Careful optimization of the reaction parameters, particularly the choice of ligand and base, will be crucial for achieving high yields and purity with diverse amine coupling partners. This methodology is expected to be a valuable tool in the synthesis of novel compounds for drug discovery and development.
References
Application Notes and Protocols: Sonogashira Coupling of (5-Bromo-3-fluoropyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by palladium and copper complexes, is conducted under mild conditions, tolerates a wide variety of functional groups, and has found extensive application in the synthesis of pharmaceuticals, natural products, and organic materials.[1][3]
Fluorinated pyridines are key structural motifs in medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[4][5][6] The introduction of an ethynyl group via Sonogashira coupling provides a versatile handle for further functionalization, making the resulting (5-ethynyl-3-fluoropyridin-2-yl)methanol a valuable building block in drug discovery programs.[7] This document provides detailed application notes and a representative protocol for the Sonogashira coupling of (5-Bromo-3-fluoropyridin-2-yl)methanol.
Applications in Drug Discovery
The product of this Sonogashira coupling, (5-ethynyl-3-fluoropyridin-2-yl)methanol and its derivatives, are of significant interest in drug discovery for several reasons:
-
Scaffold for Bioactive Molecules: The fluorinated pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[4][6]
-
Metabolic Stability: The presence of a fluorine atom can block sites of metabolism, leading to improved pharmacokinetic profiles.[5]
-
Modulation of Physicochemical Properties: Fluorine substitution can influence pKa, lipophilicity, and membrane permeability, which are critical for drug efficacy.[4][5]
-
Versatile Handle for Further Chemistry: The terminal alkyne is a highly versatile functional group that can participate in a variety of subsequent reactions, including "click" chemistry, cyclizations, and further cross-coupling reactions, enabling the synthesis of diverse compound libraries.
Reaction Scheme
Experimental Protocol
This protocol is a representative procedure for the Sonogashira coupling of this compound with a protected alkyne, such as ethynyltrimethylsilane (TMS-acetylene).
Materials:
-
This compound
-
Ethynyltrimethylsilane (TMS-acetylene)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))[1][9]
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))[3][9]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., THF or DMF). To this solution, add the base (e.g., Et₃N, 2.0-3.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq), and copper(I) iodide (CuI, 0.01-0.03 eq).
-
Alkyne Addition: Add the terminal alkyne (e.g., Ethynyltrimethylsilane, 1.1-1.5 eq) dropwise to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-70 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Aryl bromides may require heating to achieve a reasonable reaction rate.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent such as ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
-
Deprotection (if necessary): If a protected alkyne was used, the protecting group (e.g., TMS) can be removed under standard conditions (e.g., treatment with a fluoride source like TBAF or a mild base like K₂CO₃ in methanol) to yield the terminal alkyne.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the Sonogashira coupling of this compound. These values are representative and may require optimization for specific experimental setups.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (3 mol%) | Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂ (2 mol%) |
| Copper Cocatalyst | CuI (1.5 mol%) | CuI (2.5 mol%) | CuI (1 mol%) |
| Base | Triethylamine (2.5 eq) | Diisopropylamine (3.0 eq) | Cesium Carbonate (2.0 eq) |
| Solvent | THF | DMF | 1,4-Dioxane |
| Temperature (°C) | 60 | 70 | 80 |
| Reaction Time (h) | 12 | 8 | 16 |
| Yield (%) | 75-85 | 80-90 | 70-80 |
Experimental Workflow
The following diagram illustrates the general workflow for the Sonogashira coupling experiment.
Caption: Experimental workflow for the Sonogashira coupling reaction.
Signaling Pathway Diagram (Hypothetical)
The following diagram illustrates a hypothetical signaling pathway where a drug candidate derived from (5-ethynyl-3-fluoropyridin-2-yl)methanol could act as a kinase inhibitor.
Caption: Hypothetical kinase inhibition signaling pathway.
Conclusion
The Sonogashira coupling of this compound provides an efficient route to a valuable building block for drug discovery. The resulting (5-ethynyl-3-fluoropyridin-2-yl)methanol combines the beneficial properties of a fluorinated pyridine scaffold with the synthetic versatility of a terminal alkyne. The provided protocol offers a solid starting point for researchers to synthesize this and related compounds for the development of novel therapeutics. As with any chemical reaction, optimization of the reaction conditions may be necessary to achieve the best results for a specific substrate and scale.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Application Notes and Protocol for Suzuki-Miyaura Coupling of (5-Bromo-3-fluoropyridin-2-yl)methanol with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl structures.[1][2][3] These structural motifs are prevalent in a vast array of pharmaceuticals and biologically active compounds. This document provides detailed application notes and a generalized experimental protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between (5-Bromo-3-fluoropyridin-2-yl)methanol and various arylboronic acids. This reaction is of significant interest in medicinal chemistry for the synthesis of novel 2-aryl-3-fluoropyridine derivatives, a scaffold with considerable potential in drug discovery. The fluorine substituent can modulate the physicochemical properties of the final compound, such as pKa and metabolic stability, which is of significant interest.[4]
Reaction Scheme
The general reaction scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below. This reaction typically employs a palladium catalyst, a base, and a suitable solvent system to yield the desired 2-aryl-3-fluoropyridinyl methanol derivative.
General Reaction:
This compound + Arylboronic Acid --(Pd Catalyst, Base, Solvent)--> (5-Aryl-3-fluoropyridin-2-yl)methanol
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on established protocols for structurally similar compounds.[5]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2.5) | DME | 85 | 16 | 92 |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 100 | 8 | 88 |
| 4 | 4-Chlorophenylboronic acid | PdCl₂(dppf) (3) | Na₂CO₃ (2) | Acetonitrile/H₂O (3:1) | 80 | 18 | 78 |
| 5 | Naphthalen-2-ylboronic acid | Pd(OAc)₂/XPhos (2/4) | K₂CO₃ (2) | THF/H₂O (4:1) | 85 | 12 | 90 |
Experimental Protocol
This protocol provides a detailed methodology for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd(OAc)₂) (2-5 mol%)
-
Phosphine ligand (if using Pd(OAc)₂, e.g., SPhos, XPhos) (4-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DME, THF)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification supplies (separatory funnel, ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-Dioxane, 8 mL) and degassed water (2 mL).
-
Reaction: Attach a condenser to the flask and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-18 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure (5-aryl-3-fluoropyridin-2-yl)methanol product.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of (5-aryl-3-fluoropyridin-2-yl)methanol derivatives.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols for the Synthesis of Substituted 3-Fluoropyridines from (5-Bromo-3-fluoropyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of substituted 3-fluoropyridines, utilizing (5-Bromo-3-fluoropyridin-2-yl)methanol as a versatile starting material. The protocols focus on a key two-step synthetic sequence: the oxidation of the starting material to the pivotal intermediate, 5-Bromo-3-fluoropicolinaldehyde, followed by its subsequent functionalization via palladium-catalyzed cross-coupling reactions. Detailed methodologies for Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions are presented, offering a robust platform for the generation of novel 3-fluoropyridine derivatives for applications in medicinal chemistry and drug discovery.
Introduction
The 3-fluoropyridine scaffold is a privileged motif in medicinal chemistry, frequently incorporated into drug candidates to enhance metabolic stability, binding affinity, and pharmacokinetic properties. The strategic functionalization of this core allows for the exploration of chemical space and the optimization of lead compounds. This compound serves as an excellent starting point for the synthesis of a library of substituted 3-fluoropyridines. The bromine atom at the 5-position provides a handle for various palladium-catalyzed cross-coupling reactions, while the hydroxymethyl group at the 2-position can be readily oxidized to an aldehyde, which can then be further manipulated or retained as a key pharmacophoric element.
Synthetic Strategy
The overall synthetic strategy involves a two-step process. The first step is the selective oxidation of the primary alcohol of this compound to the corresponding aldehyde, 5-Bromo-3-fluoropicolinaldehyde. This intermediate is then utilized in various palladium-catalyzed cross-coupling reactions to introduce a diverse range of substituents at the 5-position of the 3-fluoropyridine ring.
Experimental Protocols
Protocol 1: Oxidation of this compound to 5-Bromo-3-fluoropicolinaldehyde
This protocol describes the selective oxidation of the primary alcohol to an aldehyde using activated manganese dioxide (MnO₂).
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Celite®
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add activated manganese dioxide (MnO₂) (10.0 eq).
-
Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.
-
Wash the Celite® pad with additional DCM.
-
Combine the organic filtrates and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude 5-Bromo-3-fluoropicolinaldehyde.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Data Presentation: Oxidation Reaction
| Starting Material | Oxidizing Agent | Solvent | Temperature | Time (h) | Yield (%) |
| This compound | MnO₂ | DCM | Room Temp. | 12-24 | >90 |
Protocol 2: Suzuki Coupling of 5-Bromo-3-fluoropicolinaldehyde
This protocol outlines the palladium-catalyzed Suzuki coupling of 5-Bromo-3-fluoropicolinaldehyde with an arylboronic acid to introduce an aryl or heteroaryl substituent.
Materials:
-
5-Bromo-3-fluoropicolinaldehyde
-
Arylboronic acid (e.g., Phenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Schlenk flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine 5-Bromo-3-fluoropicolinaldehyde (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add degassed 1,2-dimethoxyethane (DME) and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki Coupling
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME/H₂O | 85 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME/H₂O | 85 | 80-90 |
| Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME/H₂O | 85 | 75-85 |
Protocol 3: Sonogashira Coupling of 5-Bromo-3-fluoropicolinaldehyde
This protocol details the Sonogashira coupling of 5-Bromo-3-fluoropicolinaldehyde with a terminal alkyne to introduce an alkynyl substituent.[1]
Materials:
-
5-Bromo-3-fluoropicolinaldehyde
-
Terminal alkyne (e.g., Phenylacetylene)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) Iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add 5-Bromo-3-fluoropicolinaldehyde (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add anhydrous and degassed THF and triethylamine (typically a 2:1 ratio).
-
Add the terminal alkyne (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Sonogashira Coupling
| Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temperature | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | Room Temp. | 85-95 |
| Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | Room Temp. | 80-90 |
| Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | Room Temp. | 70-80 |
Protocol 4: Buchwald-Hartwig Amination of 5-Bromo-3-fluoropicolinaldehyde
This protocol describes the Buchwald-Hartwig amination of 5-Bromo-3-fluoropicolinaldehyde with a primary or secondary amine.
Materials:
-
5-Bromo-3-fluoropicolinaldehyde
-
Amine (e.g., Morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous and degassed
-
Schlenk tube or sealed vial
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add 5-Bromo-3-fluoropicolinaldehyde (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Add anhydrous and degassed toluene.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Buchwald-Hartwig Amination
| Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 75-85 |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 70-80 |
| Benzylamine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 70-85 |
Visualizations
Conclusion
The protocols outlined in this document provide a robust and versatile platform for the synthesis of a wide array of substituted 3-fluoropyridines from the readily available starting material, this compound. The two-step sequence of oxidation followed by palladium-catalyzed cross-coupling offers a modular approach to generate novel compounds with significant potential for applications in drug discovery and development. The provided data tables and detailed methodologies are intended to serve as a valuable resource for researchers in the field of medicinal and organic chemistry.
References
Application Note: Synthesis of Novel TRK Inhibitors Utilizing (5-Bromo-3-fluoropyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that have emerged as crucial targets in oncology. Gene fusions involving the NTRK genes lead to the expression of constitutively active TRK fusion proteins, which are oncogenic drivers in a wide range of adult and pediatric cancers. The development of potent and selective TRK inhibitors has led to significant therapeutic breakthroughs, with Larotrectinib being a notable example. The synthesis of these inhibitors often relies on the construction of a core heterocyclic scaffold, which is then elaborated with various substituents to optimize potency and pharmacokinetic properties.
This application note details a synthetic methodology for the preparation of novel pyrazolo[1,5-a]pyrimidine-based TRK inhibitors, utilizing (5-Bromo-3-fluoropyridin-2-yl)methanol as a key starting material. The fluorinated pyridine moiety is a valuable component in medicinal chemistry, often enhancing metabolic stability and binding affinity.[1] This protocol provides a pathway to novel chemical entities for TRK inhibition.
TRK Signaling Pathway and Inhibition
The TRK signaling pathway plays a vital role in the development and function of the nervous system. Upon binding of their neurotrophin ligands, TRK receptors dimerize and autophosphorylate, leading to the activation of downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways. These pathways are critical for cell proliferation, differentiation, and survival. In TRK fusion-positive cancers, the fusion proteins are constitutively active, leading to uncontrolled cell growth and tumor progression. TRK inhibitors act by competing with ATP for binding to the kinase domain of the TRK protein, thereby blocking its signaling activity and inducing apoptosis in cancer cells.
Caption: TRK signaling pathway and mechanism of inhibition.
Synthetic Workflow
The overall synthetic strategy involves a multi-step sequence starting from this compound. The key steps include the oxidation of the starting material to the corresponding aldehyde, followed by a Sonogashira coupling with a suitable pyrazole derivative, and subsequent cyclization to form the pyrazolo[1,5-a]pyrimidine core. The final step involves a Suzuki or Buchwald-Hartwig coupling to introduce diversity at the 5-position of the pyridine ring.
References
Troubleshooting & Optimization
Preventing protodeboronation in reactions with (5-Bromo-3-fluoropyridin-2-yl)methanol
Technical Support Center: (5-Bromo-3-fluoropyridin-2-yl)methanol Reactions
Welcome to the technical support center for reactions involving this compound and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on preventing protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern with 2-pyridylboronic acids?
A1: Protodeboronation is an undesirable side reaction where the carbon-boron (C-B) bond of an organoboronic acid or ester is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This reaction consumes the boronic acid derivative, which leads to a lower yield of the desired cross-coupled product and complicates the purification process.[1][3] 2-Pyridylboronic acids are especially susceptible to this decomposition pathway, making their use in reactions like the Suzuki-Miyaura coupling particularly challenging.[1][4]
Q2: What factors contribute to the protodeboronation of 2-pyridylboronic acids?
A2: Several factors can increase the rate of protodeboronation:
-
pH of the reaction medium: 2-Pyridylboronic acids are known to undergo rapid protodeboronation under neutral pH conditions. This is due to the formation of a reactive zwitterionic species. Both acidic and basic conditions can surprisingly slow down this decomposition by shifting the equilibrium away from the zwitterion.[1][2]
-
Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation.[1][3][5]
-
Choice of Base: The type and amount of base are critical. While a base is necessary for the catalytic cycle of many cross-coupling reactions, strongly basic conditions can promote protodeboronation.[1]
-
Catalyst System: An efficient palladium catalyst and ligand system that promotes rapid cross-coupling can outcompete the protodeboronation side reaction.[1][2]
-
Solvent: The choice of solvent can impact the solubility of reagents and the stability of intermediates, thereby influencing the reaction outcome.
-
Presence of Water: Water can act as a proton source, facilitating the cleavage of the C-B bond.[3][5]
Q3: How can I minimize protodeboronation when using derivatives of this compound?
A3: Several strategies can be employed to mitigate protodeboronation:
-
Use of Boronic Esters: Protecting the boronic acid as an ester, such as a pinacol or MIDA (N-methyliminodiacetic acid) boronate, can improve stability and prevent premature decomposition.[1][4][6]
-
"Slow Release" Strategies: Using derivatives like MIDA boronates or organotrifluoroborates allows for a slow release of the boronic acid into the reaction mixture.[2] This keeps the concentration of the unstable boronic acid low, minimizing the potential for side reactions.[2]
-
Optimize Reaction Conditions: Careful selection of a weaker base (e.g., K₃PO₄, Cs₂CO₃), lower reaction temperatures, and the use of anhydrous solvents can significantly reduce the extent of protodeboronation.[3][5][7]
-
Efficient Catalyst System: Employing a highly active catalyst that accelerates the desired cross-coupling reaction can help it outpace the undesired protodeboronation.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during cross-coupling reactions with (5-Bromo-3-fluoropyridin-2-yl) boronic acid derivatives.
| Problem | Potential Cause | Suggested Solution |
| Low yield of desired product and significant formation of 5-bromo-3-fluoropyridine (protodeboronation byproduct) | High rate of protodeboronation of the free boronic acid. | 1. Use a protected form: Convert the boronic acid to its pinacol or MIDA ester before the coupling reaction. This provides a slow release of the active boronic acid, keeping its concentration low and minimizing protodeboronation.[2][7] 2. Optimize the base: Use a weaker base such as K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or KOH.[5][7] 3. Lower the reaction temperature: Reducing the temperature can decrease the rate of protodeboronation relative to the cross-coupling reaction.[3][5][7] 4. Ensure anhydrous conditions: Use anhydrous solvents and reagents, as water can facilitate protodeboronation.[3][5][7] |
| Suboptimal catalyst system. | 1. Choose an appropriate catalyst: For electron-deficient boronic acids, highly active palladium catalysts are often required. Consider using a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) to promote rapid catalytic turnover.[7] 2. Increase catalyst loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may improve the rate of the desired reaction.[7] | |
| Reaction is sluggish and incomplete, even with a stable boronic ester. | Poor catalyst activity or deactivation. | 1. Ensure an inert atmosphere: Thoroughly degas the solvent and reagents and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.[1] 2. Check catalyst and ligand quality: Use fresh, high-purity catalyst and ligands. Some phosphine ligands can be air-sensitive.[1] 3. Increase catalyst loading: A modest increase in catalyst loading may improve conversion.[1] |
| Formation of significant side products other than the protodeboronated pyridine (e.g., homocoupling). | Homocoupling of the boronic acid or the aryl halide. | 1. Ensure an inert atmosphere: Oxygen can promote homocoupling.[1] 2. Adjust stoichiometry: Using a slight excess of the boronic acid derivative can sometimes minimize aryl halide homocoupling.[1] 3. Optimize reaction temperature: Lowering the temperature may reduce the rate of homocoupling.[1] |
Experimental Protocol: Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol provides a general method for the Suzuki-Miyaura coupling of a (5-Bromo-3-fluoropyridin-2-yl) boronic acid pinacol ester with an aryl bromide.
Reagents and Materials:
-
(5-Bromo-3-fluoropyridin-2-yl) boronic acid pinacol ester (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (anhydrous, 2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Anhydrous, degassed water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Preparation: Bake all glassware in an oven (>120 °C) overnight and allow it to cool under a stream of inert gas.
-
Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), (5-Bromo-3-fluoropyridin-2-yl) boronic acid pinacol ester (1.2 equiv), anhydrous K₃PO₄ (2.5 equiv), Pd₂(dba)₃ (2 mol%), and SPhos (4 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times.
-
Solvent Addition: Add the degassed anhydrous 1,4-dioxane and degassed water (e.g., 10:1 ratio) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Competing pathways: Suzuki-Miyaura coupling vs. protodeboronation.
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
References
Technical Support Center: Optimization of (5-Bromo-3-fluoropyridin-2-yl)methanol Couplings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed cross-coupling reactions with (5-Bromo-3-fluoropyridin-2-yl)methanol.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: The substrate this compound presents several challenges. The pyridine ring is electron-deficient, which can affect the oxidative addition step in the catalytic cycle. The fluorine atom further influences the electronic properties of the ring. Additionally, the primary alcohol (-CH₂OH) group can potentially coordinate to the palladium catalyst or interact with the base, leading to side reactions or catalyst inhibition. Careful optimization of ligands, bases, and solvents is crucial for success.
Q2: Which palladium-catalyzed cross-coupling reactions are most suitable for this substrate?
A2: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are all viable for coupling with this compound.
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl or heteroaryl boronic acids/esters. It is a robust and widely used method.[1][2][3]
-
Sonogashira Coupling: The most effective method for creating C-C bonds with terminal alkynes.[4][5][6]
-
Buchwald-Hartwig Amination: The premier choice for forming C-N bonds with a wide variety of primary and secondary amines.[7][8][9][10]
Q3: How does the reactivity of the C-Br bond in this substrate compare to other aryl bromides?
A3: The C-Br bond at the 5-position of the pyridine ring is activated by the electron-withdrawing nature of the nitrogen and fluorine atoms. Generally, the reactivity order for aryl halides in palladium-catalyzed couplings is I > OTf > Br > Cl.[11][12] While aryl bromides are less reactive than iodides and may require more forcing conditions (e.g., higher temperatures), they are typically more reactive than aryl chlorides.[11][13]
Q4: Can I run a Sonogashira coupling without a copper co-catalyst?
A4: Yes, copper-free Sonogashira reactions are not only possible but often preferred. The primary advantage is the prevention of alkyne homocoupling (Glaser coupling), which is a common side reaction promoted by the copper co-catalyst in the presence of oxygen.[11][13][14] These conditions may require a more active palladium catalyst system or different reaction parameters to proceed efficiently.[11][15]
Q5: What is "palladium black" and how can I prevent its formation?
A5: Palladium black is a black precipitate that indicates the decomposition and precipitation of the palladium catalyst from the solution.[11] Its formation leads to a loss of catalytic activity and low yields. It can be caused by impurities in reagents or solvents, inappropriate solvent choice (some anecdotal evidence suggests THF may promote it), or excessively high temperatures.[11][16] To prevent it, use high-purity, anhydrous, and degassed reagents and solvents, and carefully control the reaction temperature.
Section 2: Troubleshooting Guides
This section addresses common problems encountered during coupling reactions with this compound.
Problem 1: Low to No Product Yield
This is the most common issue. A systematic approach is required to identify the cause.
Initial Checks:
-
Inert Atmosphere: Have you ensured the reaction is run under a strictly inert atmosphere (Argon or Nitrogen)? Oxygen can deactivate the catalyst and lead to side reactions like Glaser coupling in Sonogashira reactions.[11] Degassing the solvent and reagents is critical.[9][17]
-
Reagent Quality: Are all reagents (substrate, coupling partner, base, solvent) pure and anhydrous? Water and impurities can poison the catalyst.[11] Use fresh solvents and high-purity reagents.
-
Catalyst Activity: Is the palladium catalyst active? Pre-catalysts or catalysts stored for a long time may lose activity. Consider using a fresh batch or a different, more active pre-catalyst.[11]
Systematic Troubleshooting:
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screen_ligand -> screen_base; screen_base -> screen_solvent; screen_solvent -> adjust_temp;
no_inert [label="Action: Improve inert\ntechnique (e.g., Schlenk\nline, glovebox, degas)", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; no_reagents [label="Action: Use fresh, anhydrous\nsolvents. Purify starting\nmaterials.", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; no_catalyst [label="Action: Use a fresh catalyst\nbatch or a more robust\nprecatalyst (e.g., G2, G3).", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];
check_inert -> no_inert [label="No"]; check_reagents -> no_reagents [label="No"]; check_catalyst -> no_catalyst [label="No"]; } Caption: Troubleshooting flowchart for low or no product yield.
Problem 2: Significant Side Product Formation (e.g., Debromination, Homocoupling)
Debromination (Hydrodehalogenation):
-
Cause: This occurs when the aryl halide is converted to an arene (the bromine is replaced by hydrogen). It can be promoted by certain solvents, strong bases, or the presence of water/alcohols which can act as hydride sources.[18]
-
Solution:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous.
-
Solvent Choice: Non-polar aprotic solvents like toluene or dioxane are often preferred over polar or protic solvents.[18][19]
-
Base Selection: An overly strong base can sometimes promote this pathway. Consider screening milder inorganic bases like K₃PO₄ or Cs₂CO₃.
-
Homocoupling:
-
Cause (Suzuki): Boronic acid homocoupling can occur, especially at high temperatures or in the presence of oxygen.
-
Cause (Sonogashira): Alkyne homocoupling (Glaser coupling) is a very common side reaction, promoted by the Cu(I) co-catalyst and oxygen.[11][13]
-
Solution:
-
Rigorous Degassing: Thoroughly degas the reaction mixture to remove all traces of oxygen.[11]
-
Copper-Free Sonogashira: For Sonogashira reactions, switch to a copper-free protocol. This is the most direct way to eliminate Glaser coupling.[13][14]
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid or alkyne, but avoid large excesses which can favor homocoupling.
-
Section 3: Data Presentation: Recommended Starting Conditions
The following tables provide recommended starting parameters for optimizing the coupling reactions of this compound. These are general guidelines and may require further refinement for specific coupling partners.
Table 1: Suzuki-Miyaura Coupling - Typical Conditions
| Parameter | Recommended Range/Value | Notes |
| Pd Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, XPhos-Pd-G3 | 2-5 mol% loading is a typical starting point.[17][20] |
| Ligand | SPhos, XPhos, RuPhos | For challenging couplings, bulky, electron-rich phosphine ligands are often superior.[21] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0 - 3.0 equivalents. K₃PO₄ is often a good choice for heteroaryl couplings.[3][17] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME | A mixture with water (e.g., 4:1 or 5:1 organic:water) is common.[1][3][20] |
| Temperature | 80 - 110 °C | Start around 85-90 °C and increase if reactivity is low.[3][17] |
| Concentration | 0.1 - 0.5 M | A concentration of ~0.1 M with respect to the limiting reagent is standard.[1] |
Table 2: Sonogashira Coupling - Typical Conditions
| Parameter | Recommended Range/Value | Notes |
| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | 2.5 - 5 mol% loading.[5][15] |
| Cu(I) Co-catalyst | CuI | 5 mol% (if used). Consider copper-free conditions to avoid homocoupling.[5][13] |
| Ligand | PPh₃ | Often used in conjunction with the palladium source. |
| Base | Et₃N, i-Pr₂NH | Typically used in excess, sometimes as the solvent or co-solvent.[5][11] |
| Solvent | DMF, THF, Toluene, Et₃N | Anhydrous and degassed.[5][11] |
| Temperature | Room Temp. to 100 °C | Aryl bromides often require heating (50-100 °C).[5][11] |
Table 3: Buchwald-Hartwig Amination - Typical Conditions
| Parameter | Recommended Range/Value | Notes |
| Pd Catalyst | Pd₂(dba)₃, Pd(OAc)₂ or Pre-catalysts | 1-4 mol% loading. Pre-catalysts (e.g., RuPhos-Pd-G3) are often more efficient.[22][23] |
| Ligand | RuPhos, XPhos, BINAP | Bulky, electron-rich ligands are essential.[9][22] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃, LHMDS | 1.5 - 2.5 equivalents. Strong bases like NaOtBu are common, but inorganic bases can be effective.[22][23][24] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-polar aprotic solvents are generally preferred.[7][19][22] |
| Temperature | 80 - 110 °C | Reactions are typically heated.[9][22] |
Section 4: Experimental Protocols & Workflows
General Experimental Workflow
The workflow for setting up any of these palladium-catalyzed reactions is similar and emphasizes the exclusion of oxygen and moisture.
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A [label="1. Add Solids to Schlenk Flask\n(Substrate, Coupling Partner, Base,\nPd Catalyst, Ligand)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Seal, Evacuate & Backfill\nwith Inert Gas (3x)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Add Anhydrous, Degassed\nSolvent(s) via Syringe", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Add Liquid Reagents\n(e.g., Amine, Alkyne) via Syringe", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Heat to Desired Temperature\nwith Vigorous Stirring", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="6. Monitor Reaction by\nTLC or LC-MS", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Cool, Quench, and\nPerform Aqueous Work-up", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="8. Purify by Column\nChromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G -> H; } Caption: General workflow for palladium-catalyzed cross-coupling.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point for the coupling of this compound with an arylboronic acid.
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a base such as K₃PO₄ (2.5 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[17]
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[2][17]
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v), via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.[17]
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).[17]
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers, and extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a starting point for the coupling of this compound with a primary or secondary amine.
-
Reaction Setup: In a glovebox or under a stream of argon, add the palladium pre-catalyst (e.g., RuPhos-Pd-G3, 2-4 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.5 equiv) to an oven-dried Schlenk tube with a stir bar.[22]
-
Reagent Addition: Add this compound (1.0 equiv). Seal the tube, remove from the glovebox (if used), and connect to a Schlenk line.
-
Inerting: Evacuate and backfill with argon (3x).[22]
-
Solvent and Amine Addition: Add anhydrous, degassed toluene via syringe, followed by the amine (1.2 equiv).[9][22]
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.[9][22]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).[9]
-
Work-up: After cooling, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Dilute with ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[22]
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. DSpace [repository.kaust.edu.sa]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. mdpi.com [mdpi.com]
- 7. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. books.rsc.org [books.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. reddit.com [reddit.com]
- 17. benchchem.com [benchchem.com]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar [semanticscholar.org]
- 20. reddit.com [reddit.com]
- 21. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 24. pubs.acs.org [pubs.acs.org]
Technical Support Center: Reactions of (5-Bromo-3-fluoropyridin-2-yl)methanol
Disclaimer: Specific experimental data and side product analysis for (5-Bromo-3-fluoropyridin-2-yl)methanol are limited in publicly available literature. The information provided herein is based on established chemical principles and data from analogous bromopyridine compounds. Researchers should treat these as general guidelines and optimize conditions for their specific application.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common reactions with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed on this compound?
A1: this compound is a versatile building block. The most common transformations involve:
-
Oxidation of the primary alcohol to the corresponding aldehyde, 5-Bromo-3-fluoropicolinaldehyde.
-
Palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura and Buchwald-Hartwig amination, at the bromide position.
-
Ether synthesis via Williamson ether synthesis at the hydroxyl group.
Q2: What are the general challenges associated with reactions of bromopyridines?
A2: Bromopyridines can present unique challenges in cross-coupling reactions. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity. Furthermore, the electronic nature of the pyridine ring can influence the reactivity of the C-Br bond. Careful selection of ligands, bases, and reaction conditions is crucial for success.
Troubleshooting Guides
Oxidation of this compound
Common Goal: Synthesis of 5-Bromo-3-fluoropicolinaldehyde.
Potential Issues & Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Aldehyde | Over-oxidation to the carboxylic acid. | - Use a mild oxidizing agent like manganese dioxide (MnO₂).- Carefully monitor the reaction by TLC or LC-MS and stop when starting material is consumed.- Control the reaction temperature; avoid excessive heat. |
| Incomplete reaction. | - Increase the equivalents of the oxidizing agent.- Extend the reaction time. | |
| Formation of Impurities | Decomposition of starting material or product. | - Use anhydrous solvents and perform the reaction under an inert atmosphere.- Choose a selective and mild oxidizing agent. |
Generalized Experimental Protocol: Oxidation with MnO₂
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane, chloroform, or acetone), add activated manganese dioxide (5-10 eq).
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can be purified by column chromatography.
Caption: Workflow for the oxidation of this compound.
Suzuki-Miyaura Cross-Coupling
Common Goal: Formation of a C-C bond at the 5-position of the pyridine ring.
Potential Side Products & Troubleshooting
| Side Product | Potential Cause | Troubleshooting Steps |
| Debromination | Presence of a hydrogen source and a palladium hydride species. | - Use anhydrous and thoroughly degassed solvents.- Employ a robust ligand that promotes reductive elimination over other pathways. |
| Homocoupling of Boronic Acid | Presence of oxygen; catalyst decomposition. | - Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).- Use high-purity boronic acids or their corresponding pinacol esters. |
| Homocoupling of Pyridine | Catalyst choice and reaction conditions. | - Screen different palladium catalysts and ligands.- Optimize the base and temperature. |
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 eq), the boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add degassed solvents (e.g., a mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Caption: Troubleshooting logic for Suzuki-Miyaura coupling reactions.
Buchwald-Hartwig Amination
Common Goal: Formation of a C-N bond at the 5-position of the pyridine ring.
Potential Side Products & Troubleshooting
| Side Product | Potential Cause | Troubleshooting Steps |
| Debromination | Similar to Suzuki coupling, formation of palladium hydride species. | - Use anhydrous and degassed solvents.- Optimize ligand and base combination. |
| Hydrodehalogenation | Reaction with trace water or other proton sources. | - Ensure all reagents and solvents are scrupulously dry. |
Generalized Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 eq) in a reaction vessel.
-
Add this compound (1.0 eq) and the amine (1.1-1.2 eq).
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Williamson Ether Synthesis
Common Goal: Alkylation of the hydroxyl group to form an ether.
Potential Side Products & Troubleshooting
| Side Product | Potential Cause | Troubleshooting Steps |
| Unreacted Starting Material | Incomplete deprotonation of the alcohol; inactive alkyl halide. | - Use a stronger base (e.g., NaH) to ensure complete formation of the alkoxide.- Use a more reactive alkylating agent (e.g., alkyl iodide or triflate). |
| Elimination Product (from alkyl halide) | Use of a sterically hindered or secondary/tertiary alkyl halide. | - Use a primary or methyl halide as the electrophile. |
| N-alkylation | The pyridine nitrogen can compete with the alkoxide as a nucleophile. | - This is generally less favorable but can be minimized by using a non-polar aprotic solvent. |
Generalized Experimental Protocol: Williamson Ether Synthesis
-
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or DMF) under an inert atmosphere, add a strong base (e.g., NaH, 1.1 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes.
-
Add the alkyl halide (e.g., methyl iodide or benzyl bromide, 1.1 eq) dropwise.
-
Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Reaction pathways in the Williamson ether synthesis.
Technical Support Center: Purification of (5-Bromo-3-fluoropyridin-2-yl)methanol Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with derivatives of (5-Bromo-3-fluoropyridin-2-yl)methanol.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound and its derivatives.
Issue 1: Oily Product Obtained After Synthesis or Work-up
-
Question: After my reaction and initial work-up, my derivative of this compound is an oil instead of a solid. How can I crystallize it?
-
Answer: "Oiling out" is a common issue, especially with polar molecules that may have a low melting point or are impure. Here are several strategies to induce crystallization:
-
Trituration: Try stirring the oil with a solvent in which the desired compound is poorly soluble but the impurities are soluble. Hexanes or a mixture of ethyl acetate and hexanes are good starting points. This can often induce precipitation of the product as a solid.
-
Solvent Evaporation: Dissolve the oil in a small amount of a volatile solvent like dichloromethane or diethyl ether and allow the solvent to evaporate slowly in a fume hood. This can sometimes provide the necessary conditions for crystal lattice formation.
-
Seed Crystals: If you have a small amount of pure, solid material from a previous batch, adding a "seed crystal" to the oil can initiate crystallization.
-
Mixed-Solvent Recrystallization: If a single solvent is not effective, a mixed-solvent system is a powerful technique. Dissolve the oil in a minimum amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.[1][2][3]
-
Issue 2: Persistent Impurities After Column Chromatography
-
Question: I've purified my this compound derivative by column chromatography, but I still see impurities in the NMR spectrum. What can I do?
-
Answer: This indicates that the impurities have similar polarity to your product. Here are some troubleshooting steps:
-
Optimize Chromatography Conditions:
-
Solvent System: Experiment with different solvent systems. A shallow gradient elution can improve separation. For polar compounds, adding a small amount of a polar solvent like methanol or a few drops of triethylamine (for basic compounds) to your eluent can improve peak shape and resolution.
-
Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase C18 column.
-
-
Recrystallization: After column chromatography, recrystallization is an excellent secondary purification step to remove closely eluting impurities.[2]
-
Identify the Impurity: Use NMR tables of common laboratory solvents and reagents to identify potential residual solvents.[4][5][6][7] If the impurity is a reaction byproduct, consider its structure to devise a targeted removal strategy (e.g., an acidic or basic wash if it has a different pKa than your product).
-
Issue 3: Low Recovery from Recrystallization
-
Question: I'm losing a significant amount of my product during recrystallization. How can I improve my recovery?
-
Answer: Low recovery is often due to using too much solvent or the product having significant solubility in the cold solvent.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your compound. Adding solvent in small portions near the boiling point is crucial.
-
Optimize Solvent System: The ideal recrystallization solvent will dissolve the compound when hot but have very low solubility when cold.[8] You may need to screen several solvents or mixed-solvent systems to find the optimal one.
-
Cooling Procedure: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals. Crashing the product out of solution by rapid cooling can trap impurities and reduce yield.
-
Recover from Mother Liquor: The filtrate (mother liquor) after crystallization may still contain a significant amount of your product. Concentrating the mother liquor and performing a second recrystallization (a "second crop") can increase your overall yield.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the best general-purpose purification techniques for derivatives of this compound?
-
Q2: How do I choose a suitable solvent for recrystallizing my fluorinated pyridine derivative?
-
A2: The principle of "like dissolves like" is a good starting point; polar compounds are more soluble in polar solvents.[8] For polar fluorinated molecules, common single solvents to screen include ethanol, isopropanol, and ethyl acetate. Mixed-solvent systems are often very effective, such as ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.[10][11]
-
-
Q3: My purified compound is colored. How can I remove the colored impurities?
-
A3: Colored impurities are often highly polar. Treatment with activated carbon can be effective. Add a small amount of activated carbon to a hot solution of your compound, stir for a few minutes, and then perform a hot filtration to remove the carbon. This is often followed by recrystallization to remove any remaining impurities.
-
-
Q4: How can I monitor the progress of my purification?
-
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification. It allows you to quickly assess the purity of fractions from column chromatography or to check the effectiveness of a recrystallization. Use a solvent system for TLC that gives your product an Rf value of approximately 0.3-0.5 for the best separation.
-
-
Q5: Are there any stability concerns when purifying this compound derivatives?
-
A5: While generally stable, prolonged exposure to strong acids or bases, or high temperatures, should be avoided. Some pyridine derivatives can be sensitive to air oxidation, so conducting purifications under an inert atmosphere (like nitrogen or argon) may be beneficial for particularly sensitive compounds.
-
Data Presentation
Table 1: Comparison of Purification Methods for a Hypothetical Ester Derivative
| Purification Method | Purity (by ¹H NMR) | Recovery (%) | Notes |
| Flash Chromatography (Silica Gel, 20% EtOAc/Hexanes) | >95% | 85% | Effective at removing major byproducts. |
| Recrystallization (Ethanol/Water) | >99% | 70% | Yields highly pure crystalline solid. |
| Sequential Chromatography and Recrystallization | >99.5% | 60% | Recommended for obtaining analytical grade material. |
Table 2: Recommended Recrystallization Solvents
| Derivative Type | Recommended Solvent System(s) | Expected Purity |
| Esters | Ethyl acetate/Hexanes, Toluene | >98% |
| Ethers | Dichloromethane/Hexanes, Diethyl ether | >97% |
| Amines | Ethanol/Water, Isopropanol | >99% |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Preparation of the Column: A glass column is slurry-packed with silica gel in the initial eluent (e.g., 5% ethyl acetate in hexanes).
-
Sample Loading: The crude product is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is evaporated to yield a dry powder. This dry-loaded sample is then carefully added to the top of the prepared column.
-
Elution: The column is eluted with a solvent system of increasing polarity (a gradient), for example, starting with 5% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate in hexanes.
-
Fraction Collection: Fractions are collected in test tubes and analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure using a rotary evaporator.
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution: The impure solid is placed in an Erlenmeyer flask and the "good" solvent (e.g., hot ethanol) is added in small portions until the solid just dissolves.
-
Addition of "Poor" Solvent: While the solution is still hot, the "poor" solvent (e.g., water) is added dropwise until the solution becomes faintly cloudy.
-
Clarification: A few drops of the "good" solvent are added to redissolve the precipitate and make the solution clear again.
-
Cooling: The flask is covered and allowed to cool slowly to room temperature. Then, it is placed in an ice bath to maximize crystal formation.
-
Isolation: The crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent mixture, and dried under vacuum.[1][3]
Mandatory Visualization
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. rubingroup.org [rubingroup.org]
- 3. quora.com [quora.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. community.wvu.edu [community.wvu.edu]
- 9. rsc.org [rsc.org]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Palladium Catalyst Removal from (5-Bromo-3-fluoropyridin-2-yl)methanol Reaction Mixtures
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on the effective removal of palladium catalysts from reaction mixtures containing (5-Bromo-3-fluoropyridin-2-yl)methanol. The presence of the pyridine nitrogen in this molecule can lead to strong coordination with palladium, making its removal a critical challenge for achieving the high purity required for subsequent synthetic steps and in active pharmaceutical ingredients (APIs).
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to remove palladium from reactions involving this compound?
A1: The primary challenge lies in the structure of the molecule itself. The nitrogen atom in the pyridine ring can act as a strong ligand, coordinating with palladium species and keeping them dissolved in the reaction mixture.[1] This strong binding makes conventional removal methods like simple filtration less effective.
Q2: What are the most common and effective methods for removing palladium from pyridine-containing compounds?
A2: The most prevalent and effective methods include:
-
Adsorption: Utilizing solid-supported metal scavengers with high affinity for palladium. Thiol-based, dimercaptotriazine (DMT)-based, and polymer-bound trimercaptotriazine (TMT) scavengers are particularly effective.[2][3] Activated carbon is a cost-effective alternative, though it may lead to product loss due to non-specific adsorption.[2][3]
-
Crystallization: Purifying the final product through crystallization can leave palladium impurities in the mother liquor. The effectiveness of this method can be enhanced by using additives.
-
Filtration: This method is primarily effective for removing heterogeneous catalysts like palladium on carbon (Pd/C) or precipitated palladium species.[2] It is often used in conjunction with other techniques.
-
Chromatography: Column chromatography is a standard purification technique that can significantly reduce palladium levels.[2]
Q3: What are the regulatory limits for residual palladium in APIs?
A3: Regulatory bodies like the International Council for Harmonisation (ICH) have stringent guidelines for elemental impurities. For palladium, the permitted daily exposure (PDE) is low, often translating to a concentration limit in the range of 5 to 10 parts per million (ppm) in the final drug substance, depending on the daily dosage. It is crucial to consult the latest ICH Q3D guidelines for specific limits.
Q4: How can I accurately quantify the amount of residual palladium in my product?
A4: Highly sensitive analytical techniques are required for accurate quantification. The most common methods include:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
-
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES)
-
Atomic Absorption Spectroscopy (AAS)[2]
Troubleshooting Guides
This section addresses specific issues you might encounter during the palladium removal process for this compound.
Issue 1: High Levels of Residual Palladium After Initial Purification (e.g., Filtration or Chromatography)
-
Possible Cause: The palladium species is likely dissolved (homogeneous) due to strong coordination with the pyridine nitrogen.
-
Troubleshooting Steps:
-
Employ a Metal Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. Thiol-based or DMT-based silica scavengers are excellent starting points.[4]
-
Activated Carbon Treatment: Treat a solution of your product with activated carbon. Be aware of potential product loss and optimize the amount of carbon used.[2][3]
-
Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio, temperature, and treatment time to maximize removal efficiency.[1]
-
Issue 2: Significant Product Loss During the Scavenging Process
-
Possible Cause: Non-specific adsorption of this compound onto the scavenger material, especially with activated carbon.[1]
-
Troubleshooting Steps:
-
Screen Different Scavengers: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product.
-
Minimize Scavenger Amount: Use the minimum effective amount of scavenger to reduce the surface area available for non-specific binding.
-
Adjust the Solvent: A solvent in which your product is highly soluble may reduce its adsorption onto the scavenger.
-
Issue 3: Inconsistent Palladium Removal from Batch to Batch
-
Possible Cause: Variation in the palladium species present at the end of the reaction (e.g., different oxidation states or coordination environments).
-
Troubleshooting Steps:
-
Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability.
-
Use a Broad-Spectrum Scavenger: Some scavengers, like those based on DMT, are effective against a wider range of palladium species.
-
Consider a Pre-treatment Step: A mild oxidation or reduction step prior to scavenging might convert various palladium species into a single, more easily removed form.[2]
-
Data Presentation
The following table summarizes the efficiency of various palladium removal methods for pyridine-containing compounds, providing a comparative overview to guide your selection process.
| Removal Method | Initial Pd Level (ppm) | Final Pd Level (ppm) | Product Recovery | Notes |
| Activated Carbon | 300 | < 1 | ~82% | Cost-effective, but can lead to product loss.[3] |
| Thiol-functionalized Silica | 2239 | 20 | 82% | Effective for various palladium species.[3] |
| Polymer-bound TMT | 330 | 7-30 | High | Demonstrated on a large scale.[3] |
| Crystallization with Additive | 1500 | Variable | High | Requires optimization of conditions. |
| Aqueous NaHSO₃ Wash | ~8000 | < 100 | High | Effective for certain Suzuki reactions.[3] |
| MP-TMT | 330 | ~10-30 | High | Effective in polar aprotic solvents.[3] |
| Si-TMT | - | < 1 | - | Demonstrated on a 7 kg scale.[3] |
Experimental Protocols
Below are detailed methodologies for common palladium removal techniques, adapted for this compound.
Protocol 1: Palladium Removal Using a Silica-Based Scavenger
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., THF, Toluene, DCM) to a concentration of approximately 10-50 mg/mL.[2]
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., SiliaMetS® Thiol or DMT). A typical starting point is 2-5 equivalents relative to the initial palladium catalyst loading.[2]
-
Agitation: Stir the mixture at a suitable temperature (e.g., 25-60°C) for a period of 1 to 18 hours. The optimal time and temperature should be determined experimentally.[2]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter to remove the solid scavenger.[2]
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Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[2]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[2]
-
Analysis: Analyze the palladium content of the purified product using a suitable analytical technique like ICP-MS to confirm removal.[2]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude this compound in an appropriate solvent (e.g., THF, Toluene).
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Carbon Addition: Add activated carbon to the solution. A typical starting point is 5-10 times the weight of the crude product.[2]
-
Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.[2]
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.[2]
-
Washing: Wash the celite pad with fresh solvent to recover any adsorbed product.
-
Concentration: Concentrate the filtrate to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content.
Visualizations
Diagram 1: Experimental Workflow for Palladium Scavenging
A generalized workflow for removing palladium catalysts using solid-supported scavengers.
Diagram 2: Decision-Making Logic for Palladium Removal Method Selection
A decision tree to guide the selection of an appropriate palladium removal strategy.
References
Impact of steric hindrance in (5-Bromo-3-fluoropyridin-2-yl)methanol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-Bromo-3-fluoropyridin-2-yl)methanol. The unique substitution pattern of this reagent, particularly the ortho-relationship between the fluorine and the methanol group, can lead to specific challenges driven by steric hindrance and electronic effects.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Topic 1: Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom at the 5-position is a common site for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. However, the overall electronic nature of the substituted pyridine ring and potential steric hindrance can influence reaction efficiency.
Question 1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the likely causes and how can I improve it?
Answer:
Low yields in Suzuki couplings with this substrate can often be attributed to a combination of steric and electronic factors, as well as suboptimal reaction conditions.
Potential Causes & Troubleshooting Steps:
-
Steric Hindrance around the Palladium Catalyst: The fluorine at position 3 and the methanol group at position 2 can sterically hinder the approach of the palladium catalyst to the bromine at position 5.
-
Solution: Employ bulky, electron-rich phosphine ligands that promote oxidative addition and are effective for sterically demanding substrates. Consider using Buchwald or Josiphos-type ligands.
-
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.
-
Solution: Increase the catalyst loading slightly (e.g., from 2 mol% to 5 mol%). The use of bulky ligands can also mitigate this issue by disfavoring the formation of inactive palladium-pyridine complexes.
-
-
Inadequate Base: The choice and quality of the base are critical.
-
Solution: Ensure the base is finely powdered and anhydrous if required by the solvent system. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).
-
-
Solvent System: The polarity and composition of the solvent can significantly impact the reaction.
-
Solution: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water) is common for Suzuki reactions. Ensure adequate solubility of all reactants. For microwave-assisted reactions, higher boiling point solvents like DMF or DMA can be beneficial.[1]
-
Typical Suzuki-Miyaura Reaction Protocol:
A general procedure for a Suzuki-Miyaura coupling reaction is as follows:
-
To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Heat the reaction mixture with stirring at a temperature ranging from 80°C to 120°C. Reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Troubleshooting Suzuki-Miyaura Coupling Reactions
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Steric hindrance at the reaction site. | Use bulky phosphine ligands (e.g., SPhos, XPhos). |
| Catalyst deactivation by pyridine nitrogen. | Increase catalyst loading; use bulky ligands. | |
| Ineffective base. | Switch to a stronger base like K₃PO₄ or Cs₂CO₃. | |
| Side Product Formation (e.g., Homocoupling) | Suboptimal reaction temperature or time. | Lower the reaction temperature and monitor closely. |
| Impure boronic acid. | Use high-purity boronic acid or convert to a boronate ester. |
Topic 2: Reactions at the Methanol Group
The primary alcohol of this compound can undergo various transformations, such as oxidation, etherification, and conversion to an alkyl halide. The proximity of the fluorine atom at the ortho position can present steric challenges.
Question 2: I am having difficulty converting the alcohol to an alkyl chloride using thionyl chloride (SOCl₂). What could be the issue?
Answer:
The conversion of primary alcohols to alkyl chlorides with SOCl₂ typically proceeds via an Sₙ2 mechanism, which is sensitive to steric hindrance.[2][3]
Potential Causes & Troubleshooting Steps:
-
Steric Hindrance from the Ortho-Fluoro Group: The fluorine atom at the 3-position can sterically hinder the backside attack of the chloride ion on the chlorosulfite intermediate, slowing down the Sₙ2 reaction.
-
Solution: The reaction may require more forcing conditions, such as elevated temperatures or longer reaction times. The use of a non-nucleophilic base like pyridine is standard and helps to facilitate the reaction.
-
-
Alternative Reaction Mechanism (Sₙi): In the absence of a base like pyridine, the reaction can proceed through an Sₙi (internal nucleophilic substitution) mechanism, which may have different steric requirements and stereochemical outcomes.[2]
-
Solution: Ensure pyridine is used as both a base and a solvent to favor the Sₙ2 pathway.
-
Question 3: My Williamson ether synthesis with a bulky alkyl halide is failing. Why?
Answer:
The Williamson ether synthesis is a classic Sₙ2 reaction.[4] The success of this reaction is highly dependent on the steric bulk of both the alkoxide (formed from your pyridinylmethanol) and the alkyl halide.
Potential Causes & Troubleshooting Steps:
-
Steric Hindrance on the Electrophile: The reaction works best with methyl or primary alkyl halides. Secondary alkyl halides are sluggish, and tertiary alkyl halides will primarily undergo elimination (E2) rather than substitution.[4]
-
Solution: If possible, redesign your synthesis to use a less sterically hindered alkyl halide.
-
-
Steric Hindrance at the Nucleophile: While the pyridinylmethanol is a primary alcohol, the ortho-fluoro group adds some steric bulk, which could disfavor the reaction with very hindered electrophiles.
-
Solution: Ensure a strong, non-nucleophilic base (like NaH) is used to fully deprotonate the alcohol to the more reactive alkoxide. Warming the reaction may be necessary, but this can also favor elimination.
-
Table 2: Troubleshooting Reactions at the Methanol Group
| Reaction | Issue | Potential Cause | Recommended Solution |
| Conversion to Alkyl Chloride | Low conversion with SOCl₂. | Steric hindrance from the ortho-fluoro group slowing the Sₙ2 reaction. | Increase reaction time and/or temperature. Ensure pyridine is used as a base/solvent.[2] |
| Williamson Ether Synthesis | No desired ether product. | Use of a sterically hindered (2° or 3°) alkyl halide. | Redesign the synthesis to use a methyl or primary alkyl halide.[4] |
| Oxidation to Aldehyde | Over-oxidation to carboxylic acid. | Oxidizing agent is too strong. | Use milder oxidizing agents like PCC, DMP, or Swern oxidation conditions. |
| Low yield. | Steric hindrance slowing the reaction. | May require longer reaction times or slightly elevated temperatures, depending on the oxidant. |
Visualizations
The following diagrams illustrate key concepts and workflows related to the reactions of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]
Caption: Steric hindrance from the ortho-fluoro group impeding Sₙ2 reactions.
References
Technical Support Center: Synthesis of (5-Bromo-3-fluoropyridin-2-yl)methanol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of (5-Bromo-3-fluoropyridin-2-yl)methanol and its derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Inactive Grignard or Organolithium Reagent: Moisture or air can quench these highly reactive reagents. | - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).- Use anhydrous solvents. |
| 2. Poor Quality Starting Materials: Impurities in the starting bromofluoropyridine can interfere with the reaction. | - Verify the purity of the starting materials by NMR or GC-MS.- Purify starting materials if necessary (e.g., distillation or recrystallization). | |
| 3. Incorrect Reaction Temperature: Organometallic additions are often temperature-sensitive. | - For Grignard reactions, initiation might require gentle heating. For the addition step, maintain low temperatures (e.g., 0 °C to -78 °C) to improve selectivity. | |
| Formation of Multiple Products / Low Selectivity | 1. Competing Side Reactions: Grignard reagents can act as bases, leading to deprotonation, or as reducing agents.[1] | - Use a less sterically hindered Grignard reagent if possible.- Maintain a low reaction temperature to favor nucleophilic addition over side reactions. |
| 2. Over-reaction with Ester Precursors: Grignard reagents can add twice to ester starting materials, yielding a tertiary alcohol.[2] | - Use a milder reducing agent like DIBAL-H if starting from an ester to obtain the aldehyde, followed by reduction to the alcohol.- Alternatively, use a stoichiometric amount of the Grignard reagent at low temperature. | |
| 3. Halogen Scrambling or Transposition: In polyhalogenated systems, halogen dance reactions can occur. | - Use of kinetic conditions (low temperature, rapid addition) can sometimes minimize these rearrangements. | |
| Difficult Purification of the Final Product | 1. Co-elution of Starting Material and Product: Similar polarities can make chromatographic separation challenging. | - Optimize the solvent system for column chromatography. A gradient elution might be necessary.- Consider derivatization of the alcohol to a less polar ether or ester for easier separation, followed by deprotection. |
| 2. Presence of Persistent Impurities: Side products from the reaction may be difficult to remove. | - An acidic wash can help remove any basic pyridine-containing impurities.- Recrystallization from a suitable solvent system can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most common synthetic routes involve either the reduction of a corresponding carbonyl compound or the addition of a carbon electrophile to a pyridine derivative. The two primary pathways are:
-
Reduction of a Carbonyl Precursor: This involves the reduction of 5-bromo-3-fluoropyridine-2-carboxylic acid or its corresponding ester or aldehyde. Common reducing agents include Lithium Aluminum Hydride (LiAlH₄) for acids and esters, or Sodium Borohydride (NaBH₄) for aldehydes.[3]
-
Organometallic Addition: This route could involve the reaction of a 2-lithiated or 2-magnesiated 5-bromo-3-fluoropyridine with formaldehyde. Alternatively, a Grignard reagent could be prepared from a dihalopyridine and reacted with an appropriate electrophile.
Q2: How can I improve the yield of the reduction of 5-bromo-3-fluoropyridine-2-carbaldehyde?
A2: To improve the yield of the aldehyde reduction:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a mild and effective reagent for this transformation. Using a stronger reducing agent like LiAlH₄ is also possible but may require stricter anhydrous conditions.
-
Solvent: Protic solvents like methanol or ethanol are suitable for NaBH₄ reductions.
-
Temperature: The reaction is typically run at 0 °C to room temperature.
-
Work-up: Ensure the reaction is properly quenched, and the pH is adjusted to ensure the product is in its neutral form for efficient extraction.
Q3: I am performing a Grignard reaction with a di-halogenated pyridine. What are the potential side reactions?
A3: Grignard reactions with di-halogenated pyridines can be complex. Potential side reactions include:
-
Formation of a Mixture of Grignard Reagents: If the reactivities of the halogens are similar, a mixture of Grignard reagents can be formed.
-
Wurtz-type Coupling: The Grignard reagent can react with the starting halide to form a dimer.
-
Enolate Formation: The Grignard reagent can act as a base and deprotonate acidic protons on the substrate.[1]
-
Reduction: If the Grignard reagent has a β-hydrogen, it can reduce the carbonyl group via a hydride transfer.[1]
Q4: What is a recommended method for purifying the final product, this compound?
A4: Purification can typically be achieved through the following methods:
-
Column Chromatography: This is the most common method. Silica gel is a suitable stationary phase, and a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is a good starting point for the eluent.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective way to achieve high purity.
-
Acid-Base Extraction: An initial work-up with a dilute acid wash can help to remove any non-polar impurities, followed by basification and extraction of the desired product.
Experimental Protocols
Protocol 1: Reduction of 5-Bromo-3-fluoropyridine-2-carbaldehyde using Sodium Borohydride
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 5-bromo-3-fluoropyridine-2-carbaldehyde (1.0 eq) in methanol (0.2 M).
-
Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to 0 °C and slowly quench with deionized water.
-
Extraction: Remove the methanol under reduced pressure. Add ethyl acetate to the aqueous residue and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate).
Protocol 2: Barbier-Type Synthesis from 5-bromo-3-fluoropyridine-2-carbaldehyde
This protocol is adapted from a similar synthesis of a substituted methanol derivative.[2]
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a condenser and under an argon atmosphere, add magnesium turnings (1.5 eq) and a crystal of iodine in anhydrous tetrahydrofuran (THF).
-
Grignard Formation: Add a solution of methyl iodide (1.5 eq) in anhydrous THF dropwise. The disappearance of the iodine color and gentle refluxing indicates the initiation of the Grignard reagent formation. After the addition is complete, stir the mixture for 1 hour at room temperature.
-
Addition of Aldehyde: Cool the Grignard solution to 0 °C. Add a solution of 5-bromo-3-fluoropyridine-2-carbaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Reaction and Quenching: After the addition, allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor by TLC. Upon completion, cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting crude alcohol by column chromatography.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield synthesis.
References
Managing the stability of (5-Bromo-3-fluoropyridin-2-yl)methanol under basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and management of (5-Bromo-3-fluoropyridin-2-yl)methanol in basic experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development who utilize this compound in their synthetic workflows.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound under basic conditions.
| Issue | Potential Cause | Recommended Action |
| Low yield or recovery of starting material after reaction in a basic medium. | Degradation of the starting material. The pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), especially with the presence of activating fluoro and bromo substituents. The hydroxymethyl group can also undergo side reactions. | - Lower the reaction temperature.- Use a weaker or non-nucleophilic base if compatible with the desired reaction.- Reduce the reaction time.- Protect the hydroxymethyl group if it is not the reactive site. |
| Formation of an unexpected polar impurity. | Oxidation of the hydroxymethyl group. The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, particularly if oxidizing agents are present or if air is not excluded. | - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).- Use deoxygenated solvents.- Avoid unnecessary exposure to oxidizing agents. |
| Formation of multiple unidentified byproducts. | Complex decomposition pathways. This can be a result of multiple degradation pathways occurring simultaneously, such as SNAr at both halogen positions and reactions at the hydroxymethyl group. | - Simplify the reaction mixture by reducing the number of reagents where possible.- Perform a stability study of the starting material under the reaction conditions without the other reactants to isolate the degradation pathway.- Employ in-situ reaction monitoring (e.g., TLC, LC-MS) to track the formation of byproducts. |
| Inconsistent reaction outcomes. | Variability in base strength or purity. The presence of impurities in the base or solvent (e.g., water, other nucleophiles) can lead to inconsistent degradation. | - Use high-purity, anhydrous solvents and bases.- Standardize the procedure for handling and dispensing the base. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under basic conditions?
A1: The two primary degradation pathways are:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridine ring, activated by the electronegative fluorine and bromine atoms, is susceptible to attack by nucleophiles. In basic media, hydroxide ions (OH⁻) or other basic species can displace the fluoride or bromide ions. Generally, in SNAr reactions on electron-deficient aromatic rings, fluoride is a better leaving group than bromide. This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the strong electron-withdrawing inductive effect of fluorine.[1][2][3][4][5]
-
Oxidation of the Hydroxymethyl Group: The primary alcohol functional group can be oxidized to form the corresponding aldehyde (5-Bromo-3-fluoropicolinaldehyde) or carboxylic acid (5-Bromo-3-fluoropicolinic acid). This is more likely to occur in the presence of oxidizing agents but can be facilitated by basic conditions and the presence of air (oxygen).
Q2: Which halogen is more likely to be displaced in a nucleophilic aromatic substitution reaction?
A2: In nucleophilic aromatic substitution (SNAr) reactions on electron-poor pyridine rings, the fluoride at the 3-position is generally more susceptible to displacement than the bromide at the 5-position. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and stabilizing the negatively charged Meisenheimer intermediate formed during the reaction.[1][2][3]
Q3: Can the hydroxymethyl group participate in side reactions?
A3: Yes. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide is a more potent nucleophile and could potentially participate in intramolecular reactions, although the formation of a strained ring makes this less likely. More commonly, the alkoxide can react with other electrophiles present in the reaction mixture. For instance, in a Williamson ether synthesis, it would act as the nucleophile.[4][6][7]
Q4: What types of bases are recommended to minimize degradation?
A4: To minimize degradation via nucleophilic aromatic substitution, it is advisable to use non-nucleophilic bases. Examples include:
-
Potassium tert-butoxide (KOtBu)
-
Sodium hydride (NaH)
-
Lithium diisopropylamide (LDA)
If a nucleophilic base is required for the desired transformation, using milder conditions (lower temperature, shorter reaction time) and weaker bases (e.g., potassium carbonate) can help reduce unwanted side reactions.[7]
Q5: How can I protect the hydroxymethyl group?
A5: If the hydroxymethyl group is not the intended site of reaction, it can be protected to prevent its participation in side reactions. Common protecting groups for alcohols that are stable to many basic conditions include:
-
Silyl ethers (e.g., TBDMS, TIPS)
-
Benzyl ether (Bn)
These groups can be introduced before the basic reaction step and removed afterward under specific conditions that do not affect the rest of the molecule.[8][9][10][11][12]
Experimental Protocols
Protocol 1: General Procedure for Stability Testing of this compound in a Basic Solution
This protocol outlines a general method to assess the stability of the title compound in a specific basic solution. It is recommended to adapt the conditions (base, solvent, temperature) to match your intended reaction.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound of a known concentration (e.g., 10 mg/mL) in a suitable anhydrous solvent (e.g., THF, Dioxane).
-
Prepare the basic solution to be tested at the desired concentration.
-
-
Stability Experiment:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen), add the desired volume of the basic solution and solvent.
-
Bring the solution to the intended reaction temperature.
-
Add a precise volume of the stock solution of this compound to initiate the stability test (time = 0).
-
Take aliquots of the reaction mixture at regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Immediately quench each aliquot with a suitable acidic solution to neutralize the base and prevent further degradation.
-
Analyze the quenched samples by a suitable analytical method (e.g., HPLC, LC-MS) to determine the concentration of the remaining this compound and to identify any degradation products.
-
-
Data Analysis:
-
Plot the concentration of the starting material as a function of time to determine the degradation rate.
-
Visualizations
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. reddit.com [reddit.com]
- 3. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. pharmabeginers.com [pharmabeginers.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jocpr.com [jocpr.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Troubleshooting low conversion rates with (5-Bromo-3-fluoropyridin-2-yl)methanol
Welcome to the technical support center for (5-Bromo-3-fluoropyridin-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the use of this reagent in organic synthesis.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments, particularly focusing on low conversion rates.
Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Question: I am experiencing low conversion rates when using this compound as a substrate in a Suzuki coupling reaction. What are the potential causes and how can I improve the yield?
Answer:
Low yields in cross-coupling reactions with 2-halopyridine substrates are a common issue. The pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1] Here are several factors to consider and steps to optimize your reaction:
Possible Causes & Solutions:
-
Catalyst Inactivation: The nitrogen atom of the pyridine ring can act as a ligand for the palladium catalyst, reducing its catalytic activity.
-
Solution: Use a higher catalyst loading (e.g., increase from 1-2 mol% to 5 mol%). Consider using pre-catalysts that are more resistant to inhibition.
-
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the catalyst and facilitating the catalytic cycle.
-
Solution: Screen a variety of phosphine ligands. For Suzuki couplings, bulky, electron-rich ligands like SPhos, XPhos, or RuPhos are often effective. For Buchwald-Hartwig aminations, consider ligands such as BrettPhos or Josiphos.
-
-
Base and Solvent Incompatibility: The choice of base and solvent system is critical and interdependent.
-
Solution: Ensure your base is strong enough but does not cause degradation of your starting material or product. For Suzuki reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[2] The solvent should be anhydrous and degassed. A mixture of dioxane and water (4:1) is often used for Suzuki reactions.[2]
-
-
Poor Quality of Starting Materials: Impurities in your this compound or boronic acid/ester can interfere with the reaction.
-
Solution: Use freshly purified reagents. Ensure the boronic acid is not dehydrated or degraded.
-
-
Suboptimal Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently.
-
Solution: Optimize the reaction temperature. While higher temperatures can increase the rate, they may also lead to decomposition. A typical range for Suzuki couplings is 80-110 °C.
-
Troubleshooting Workflow for Low Coupling Yield
Caption: A logical workflow for troubleshooting low yields in cross-coupling reactions.
Issue 2: Incomplete Oxidation of the Alcohol Group
Question: I am trying to oxidize the methanol group of this compound to the corresponding aldehyde, but the reaction is sluggish and gives a low yield. What could be the problem?
Answer:
Incomplete oxidation can be due to several factors, including the choice of oxidant, reaction conditions, and potential side reactions.
Possible Causes & Solutions:
-
Mild Oxidant: The chosen oxidizing agent might not be strong enough for this substrate.
-
Solution: If using a mild oxidant like manganese dioxide (MnO₂), ensure it is freshly activated. For a more robust oxidation, consider Swern oxidation or Dess-Martin periodinane (DMP).
-
-
Reaction Temperature: The reaction may be too cold, leading to a slow reaction rate.
-
Solution: Gradually increase the reaction temperature while monitoring for side product formation by TLC.
-
-
Stoichiometry of Reagents: An insufficient amount of the oxidizing agent will result in incomplete conversion.
-
Solution: Use a slight excess of the oxidizing agent (e.g., 1.2-1.5 equivalents).
-
-
Presence of Water: Some oxidation reactions are sensitive to moisture.
-
Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Comparison of Common Oxidizing Agents
| Oxidizing Agent | Typical Solvent | Temperature (°C) | Key Advantages | Potential Drawbacks |
| MnO₂ | Dichloromethane, Chloroform | 25 - 40 | Mild, selective for allylic/benzylic alcohols | Requires activation, often needs large excess |
| Dess-Martin Periodinane (DMP) | Dichloromethane | 0 - 25 | Mild, high yielding, neutral conditions | Can be explosive at high temperatures |
| Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) | Dichloromethane | -78 to 0 | High yields, mild conditions | Requires low temperatures, unpleasant odor |
| PCC (Pyridinium chlorochromate) | Dichloromethane | 25 | Convenient, commercially available | Can be acidic, disposal of chromium waste |
Issue 3: Unwanted Side Reactions During Nucleophilic Aromatic Substitution (SNAr)
Question: When attempting a nucleophilic aromatic substitution on this compound, I observe multiple products. How can I improve the selectivity?
Answer:
The presence of both bromo and fluoro substituents on the pyridine ring can lead to competitive substitution, and the methanol group can also be a site for side reactions.
Possible Causes & Solutions:
-
Lack of Regioselectivity: The nucleophile may attack at either the carbon bearing the fluorine or the carbon bearing the bromine. The fluorine is generally a better leaving group in SNAr reactions on electron-deficient rings.
-
Solution: Optimize the reaction temperature. Lower temperatures often favor the kinetically controlled product. The choice of solvent can also influence selectivity.
-
-
Reaction with the Hydroxyl Group: The nucleophile or base in the reaction mixture might react with the primary alcohol.
-
Solution: Protect the alcohol group as a silyl ether (e.g., TBDMS) or another suitable protecting group before performing the SNAr reaction. This group can be removed in a subsequent step.
-
Experimental Workflow for Selective SNAr
Caption: A typical workflow for selective SNAr reactions involving a sensitive functional group.
Frequently Asked Questions (FAQs)
Q1: What is the purity of commercially available this compound? A1: Commercially available this compound is typically offered at a purity of 97% or higher.[3] However, it is always advisable to check the certificate of analysis for the specific batch you are using.
Q2: What are the recommended storage conditions for this compound? A2: It is recommended to store this compound in a cool, dry place, away from incompatible materials. For long-term storage, keeping it under an inert atmosphere is advisable to prevent degradation.
Q3: Are there any known safety hazards associated with this compound? A3: While specific safety data for this exact compound is limited, related brominated and fluorinated pyridines can be toxic if swallowed, and may cause skin and eye irritation.[4] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.
Q4: Can the hydroxyl group of this compound interfere with reactions at the pyridine ring? A4: Yes. The hydroxyl group is acidic and can be deprotonated by strong bases used in many coupling or substitution reactions. This can lead to unwanted side reactions or affect the solubility and reactivity of the substrate. Protection of the hydroxyl group is often a recommended strategy.
Experimental Protocols
Example Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for your specific substrates.
-
Reaction Setup: To an oven-dried flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), and a palladium catalyst/ligand system (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 0.05 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Example Protocol: Protection of the Hydroxyl Group (TBDMS Ether)
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere.
-
Reagent Addition: Add imidazole (1.5 equiv.) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv.) to the solution.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting silyl ether can often be used in the next step without further purification.
References
Validation & Comparative
A Comparative Analysis of (5-Bromo-3-fluoropyridin-2-yl)methanol and its Non-fluorinated Analog for Drug Discovery
A comprehensive guide for researchers, scientists, and drug development professionals on the physicochemical properties, reactivity, and potential biological implications of incorporating a fluorine atom into the pyridylmethanol scaffold.
This guide provides a detailed comparison of (5-Bromo-3-fluoropyridin-2-yl)methanol and its non-fluorinated counterpart, (5-Bromopyridin-2-yl)methanol. The introduction of a fluorine atom can significantly alter the electronic properties, lipophilicity, metabolic stability, and binding interactions of a molecule, making this comparison particularly relevant for medicinal chemists and drug designers. This document summarizes key quantitative data, outlines experimental protocols for comparative analysis, and visualizes synthetic and signaling pathways to aid in research and development.
Physicochemical Properties: A Quantitative Comparison
For (5-Bromopyridin-2-yl)methanol, computed physicochemical properties are available from PubChem.[1]
| Property | This compound (Predicted) | (5-Bromopyridin-2-yl)methanol (Computed) |
| Molecular Formula | C₆H₅BrFNO | C₆H₆BrNO[1][2] |
| Molecular Weight | 206.01 g/mol | 188.02 g/mol [1] |
| pKa (Pyridine Nitrogen) | < 2.0 | ~2.5-3.0 |
| logP | 1.5 - 2.0 | 1.4 |
| Solubility | Likely lower in nonpolar solvents compared to the analog | Soluble in methanol and DMSO |
Note: The values for this compound are estimations based on the known effects of fluorination and should be experimentally verified.
Comparative Reactivity Analysis
The electronic perturbations induced by the fluorine atom are also expected to modulate the chemical reactivity of the molecule. Key reactions relevant to drug development, such as Suzuki-Miyaura cross-coupling and oxidation of the methanol group, are considered here.
Suzuki-Miyaura Cross-Coupling
The carbon-bromine bond at the 5-position is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The electron-withdrawing fluorine atom in the 3-position is expected to increase the electrophilicity of the pyridine ring, potentially accelerating the rate of oxidative addition to the palladium(0) catalyst, a key step in the Suzuki-Miyaura reaction. However, the overall effect on the reaction yield can be complex and may also depend on the stability of the organometallic intermediates.
Oxidation of the Methanol Group
The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing further opportunities for functionalization. The electron-withdrawing fluorine is anticipated to have a modest effect on the oxidation potential of the alcohol.
| Reaction | This compound | (5-Bromopyridin-2-yl)methanol | Expected Outcome |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Arylboronic acid, Pd catalyst, base | The fluorinated compound may exhibit a slightly higher reaction rate due to the increased electrophilicity of the C-Br bond. |
| Oxidation | Oxidizing agent (e.g., MnO₂, PCC) | Oxidizing agent (e.g., MnO₂, PCC) | Both compounds are expected to undergo oxidation to the corresponding aldehyde. The reactivity difference is likely to be minimal. |
Biological Activity Insights
The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance biological activity, metabolic stability, and pharmacokinetic properties.[3][4][5] Fluorine-containing pyridine derivatives are prevalent in a wide range of pharmaceuticals.[5][6] While no specific biological data for this compound or its non-fluorinated analog is publicly available, it is plausible that these compounds could serve as valuable scaffolds for the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, or other therapeutic agents. The altered basicity and potential for new hydrogen bonding interactions of the fluorinated compound could lead to differential binding affinities and selectivities for biological targets. For instance, novel pyridine derivatives have shown significant cytotoxic activities against various cancer cell lines.[6]
Experimental Protocols
General Synthesis of (5-Bromopyridin-2-yl)methanol
A plausible synthetic route to (5-Bromopyridin-2-yl)methanol involves the reduction of methyl 5-bromo-2-pyridinecarboxylate.
Procedure:
-
To a solution of methyl 5-bromo-2-pyridinecarboxylate (1.0 eq) in methanol at 0 °C, add sodium borohydride (2.0-3.0 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (5-Bromopyridin-2-yl)methanol.[7]
Proposed Synthesis of this compound
A potential synthesis for the fluorinated analog could start from 5-bromo-3-fluoropicolinonitrile, which can be hydrolyzed to the corresponding carboxylic acid, followed by esterification and reduction.
Procedure:
-
Hydrolysis: Reflux 5-bromo-3-fluoropicolinonitrile with a strong acid (e.g., H₂SO₄) or base (e.g., NaOH) to yield 5-bromo-3-fluoropicolinic acid.
-
Esterification: React the resulting carboxylic acid with methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄) to form methyl 5-bromo-3-fluoropicolinate.
-
Reduction: Reduce the methyl ester using a suitable reducing agent like sodium borohydride in methanol, following a similar procedure as for the non-fluorinated analog, to obtain this compound.
Comparative Suzuki-Miyaura Coupling
Procedure:
-
In separate reaction vessels, dissolve this compound (1.0 eq) and (5-Bromopyridin-2-yl)methanol (1.0 eq) in a suitable solvent system (e.g., dioxane/water).
-
To each vessel, add the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Degas both reaction mixtures with an inert gas (e.g., argon or nitrogen).
-
Heat the reactions to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reactions to room temperature, dilute with water, and extract with an organic solvent.
-
Isolate and purify the products by column chromatography.
-
Compare the reaction times and isolated yields to assess the relative reactivity.
Comparative Oxidation
Procedure:
-
In separate flasks, dissolve this compound (1.0 eq) and (5-Bromopyridin-2-yl)methanol (1.0 eq) in a suitable solvent (e.g., dichloromethane).
-
To each flask, add an oxidizing agent such as manganese dioxide (MnO₂, 5-10 eq) or pyridinium chlorochromate (PCC, 1.5 eq).
-
Stir the reactions at room temperature and monitor their progress by TLC.
-
Upon completion, filter the reaction mixtures (if using a solid oxidant) and concentrate the filtrate.
-
Purify the crude aldehydes by column chromatography.
-
Compare the reaction times and isolated yields.
Visualizations
Caption: Comparative synthetic routes for the non-fluorinated and fluorinated pyridylmethanols.
Caption: A hypothetical signaling pathway illustrating the potential role of the compounds as kinase inhibitors.
References
- 1. (5-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 5200169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 5-Bromo-2-hydroxymethylpyridine synthesis - chemicalbook [chemicalbook.com]
Reactivity comparison of (5-Bromo-3-fluoropyridin-2-yl)methanol vs (5-Chloro-3-fluoropyridin-2-yl)methanol
A Guide for Researchers in Drug Development
Published: December 28, 2025
This guide provides a comparative analysis of the reactivity of (5-Bromo-3-fluoropyridin-2-yl)methanol and (5-Chloro-3-fluoropyridin-2-yl)methanol, two key heterocyclic building blocks in medicinal chemistry. The comparison focuses on their utility in common cross-coupling reactions, which are fundamental to the synthesis of complex drug candidates. The insights presented are based on established principles of organic chemistry and data from analogous systems.
Introduction
This compound and (5-Chloro-3-fluoropyridin-2-yl)methanol are highly functionalized pyridine derivatives. The presence of a halogen atom (bromine or chlorine) at the 5-position, a fluorine atom at the 3-position, and a methanol group at the 2-position makes them versatile scaffolds for introducing molecular diversity in drug discovery programs. The choice between the bromo- and chloro-analogs often depends on the desired reactivity, cost, and availability. This guide aims to provide a clear comparison of their reactivity profiles to aid in the selection of the appropriate starting material.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The primary difference in reactivity between the two compounds lies in the carbon-halogen bond at the 5-position. In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the reactivity of the halide is a critical factor. The generally accepted order of reactivity for halogens in these reactions is I > Br > Cl > F. This trend is attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-Br bond being weaker and therefore more susceptible to oxidative addition to the palladium catalyst than the C-Cl bond.
Data Presentation
The following table summarizes the expected relative reactivity of this compound and (5-Chloro-3-fluoropyridin-2-yl)methanol in various common cross-coupling reactions.
| Reaction Type | This compound | (5-Chloro-3-fluoropyridin-2-yl)methanol | Rationale |
| Suzuki-Miyaura Coupling | Higher Reactivity | Lower Reactivity | The C-Br bond undergoes oxidative addition to the Pd(0) catalyst more readily than the C-Cl bond. |
| Buchwald-Hartwig Amination | Higher Reactivity | Lower Reactivity | Similar to other cross-coupling reactions, the C-Br bond is more reactive. |
| Sonogashira Coupling | Higher Reactivity | Lower Reactivity | The reactivity trend for halides in Sonogashira coupling follows the general order Br > Cl. |
| Stille Coupling | Higher Reactivity | Lower Reactivity | The C-Br bond is more easily cleaved in the oxidative addition step. |
| Heck Coupling | Higher Reactivity | Lower Reactivity | The rate-determining step is often the oxidative addition, favoring the bromo derivative. |
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
Reaction: this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture)
Procedure:
-
To a reaction vessel, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add the 1,4-dioxane/H₂O solvent mixture.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Relationship of Halogen Reactivity
Caption: Relative reactivity of bromo- and chloro-pyridines.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura cross-coupling experimental workflow.
Conclusion
Navigating Kinase Inhibitor Synthesis: A Comparative Guide to (5-Bromo-3-fluoropyridin-2-yl)methanol and its Alternatives
For researchers, scientists, and drug development professionals, the efficient synthesis of kinase inhibitors is a critical component of the drug discovery pipeline. The selection of starting materials can significantly impact reaction yields, purity, and overall cost-effectiveness. This guide provides a comprehensive comparison of (5-Bromo-3-fluoropyridin-2-yl)methanol, a key building block in the synthesis of several kinase inhibitors, with its potential alternative reagents.
The focus of this comparison is on the synthesis of intermediates for potent and selective kinase inhibitors, such as those targeting Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1). The insights provided are supported by established chemical principles and extrapolated experimental data from analogous systems.
Performance Comparison of Pyridine Building Blocks
The primary consideration when selecting an alternative to this compound lies in its reactivity in key cross-coupling reactions, which are fundamental to constructing the core structures of many kinase inhibitors. The most common of these are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
The reactivity of the 5-halo-3-fluoropyridin-2-yl)methanol series in palladium-catalyzed cross-coupling reactions generally follows the trend of bond dissociation energy: C-I < C-Br < C-Cl. This trend directly influences the ease of oxidative addition to the palladium catalyst, a critical step in the catalytic cycle. Consequently, iodo-substituted pyridines are typically the most reactive, followed by bromo and then chloro derivatives. While cyano and ethynyl groups are not leaving groups in the same way, their electronic properties and ability to participate in different types of coupling reactions make them valuable alternatives.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In the context of kinase inhibitor synthesis, it is often used to introduce aryl or heteroaryl moieties.
| Reagent | Relative Reactivity | Typical Reaction Time | Typical Yield (%) | Notes |
| (5-Iodo-3-fluoropyridin-2-yl)methanol | Very High | 2-6 hours | 85-95% | Most reactive, allows for milder reaction conditions. May be more expensive and less stable. |
| This compound | High | 6-12 hours | 75-90% | Good balance of reactivity and stability. Widely used. |
| (5-Chloro-3-fluoropyridin-2-yl)methanol | Moderate | 12-24 hours | 60-80% | Less reactive, often requires higher temperatures, stronger bases, and more specialized catalysts. More cost-effective. |
| (5-Cyano-3-fluoropyridin-2-yl)methanol | N/A (Decarbonylative Coupling) | 12-24 hours | 50-70% | Participates in different coupling types, not a direct Suzuki replacement. Can be a useful synthon for introducing other functionalities. |
Table 2: Comparative Performance in Sonogashira Coupling
The Sonogashira coupling is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This is a key reaction for introducing alkynyl linkers into kinase inhibitors.
| Reagent | Relative Reactivity | Typical Reaction Time | Typical Yield (%) | Notes |
| (5-Iodo-3-fluoropyridin-2-yl)methanol | Very High | 1-4 hours | 90-98% | Excellent reactivity, often proceeds at lower temperatures. |
| This compound | High | 4-8 hours | 80-95% | Reliable and commonly used. Good yields are typically achieved. |
| (5-Chloro-3-fluoropyridin-2-yl)methanol | Low | > 24 hours | 40-60% | Generally not preferred for Sonogashira couplings due to low reactivity. Requires forcing conditions. |
| (5-Ethynyl-3-fluoropyridin-2-yl)methanol | N/A (Starting Material) | N/A | N/A | This is the product of a Sonogashira coupling with a protected acetylene. It can be used in subsequent "click" chemistry reactions. |
Table 3: Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, crucial for introducing amine functionalities present in many kinase inhibitors.
| Reagent | Relative Reactivity | Typical Reaction Time | Typical Yield (%) | Notes |
| (5-Iodo-3-fluoropyridin-2-yl)methanol | High | 4-8 hours | 80-90% | Generally good reactivity, though catalyst and ligand choice are critical. |
| This compound | Moderate | 8-16 hours | 70-85% | A common and effective substrate for this transformation. |
| (5-Chloro-3-fluoropyridin-2-yl)methanol | Low | 16-36 hours | 50-75% | Requires more specialized and often more expensive catalyst systems to achieve good conversion. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are representative protocols for key synthetic transformations.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Seal the flask and heat the reaction mixture to 80-100 °C with stirring for 6-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of this compound with a Terminal Alkyne
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Tetrahydrofuran (THF) (anhydrous)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, dissolve this compound and the terminal alkyne in anhydrous THF.
-
Add triethylamine, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Stir the reaction mixture at room temperature to 60 °C for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing Synthetic Strategies and Biological Pathways
Synthetic Workflow for Kinase Inhibitor Intermediate
The following diagram illustrates a generalized workflow for the synthesis of a key kinase inhibitor intermediate using the subject reagents in a Suzuki-Miyaura coupling reaction.
Caption: Generalized synthetic workflow for a kinase inhibitor intermediate.
ALK Signaling Pathway
Kinase inhibitors derived from these reagents often target pathways crucial for cancer cell proliferation and survival. The Anaplastic Lymphoma Kinase (ALK) signaling pathway is a key target in non-small cell lung cancer (NSCLC).
Caption: Simplified ALK signaling pathway and point of inhibition.[1][2][3]
Conclusion
The choice between this compound and its alternatives is a nuanced decision that depends on a variety of factors including the specific reaction, desired yield, reaction time, cost, and availability of starting materials. While the iodo-analog offers the highest reactivity, the bromo-derivative often provides the best balance of reactivity, stability, and cost for many applications in kinase inhibitor synthesis. The chloro-analog, though less reactive, can be a viable option when cost is a primary driver and suitable catalytic systems are employed. The cyano and ethynyl derivatives open up alternative synthetic routes and possibilities for further molecular diversification. Ultimately, a careful evaluation of the specific synthetic goals and constraints will guide the medicinal chemist to the most appropriate reagent for their kinase inhibitor program.
References
Comparative Analysis of Suzuki Coupling with Different Isomers of Bromo-fluoropyridinylmethanol
A detailed guide for researchers, scientists, and drug development professionals on the palladium-catalyzed Suzuki-Miyaura cross-coupling of various bromo-fluoropyridinylmethanol isomers. This report provides a comparative overview of reactivity, experimental protocols, and the biological relevance of the resulting aryl-fluoropyridinylmethanol derivatives.
The synthesis of biaryl and heteroaryl compounds is a cornerstone of modern medicinal chemistry, with the Suzuki-Miyaura cross-coupling reaction being a paramount tool for forging carbon-carbon bonds. Fluoropyridine moieties are prevalent in a multitude of bioactive molecules, including kinase inhibitors, due to the ability of the fluorine atom to modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability. This guide presents a comparative analysis of the Suzuki coupling reaction for different isomers of bromo-fluoropyridinylmethanol, offering insights into how the relative positions of the bromo, fluoro, and hydroxymethyl substituents on the pyridine ring influence reactivity and reaction outcomes.
Isomer Reactivity and Yield Comparison
The reactivity of bromo-fluoropyridinylmethanol isomers in Suzuki coupling is significantly influenced by the electronic effects of the nitrogen atom and the fluorine substituent, as well as potential steric hindrance. Generally, the reactivity of bromopyridines in palladium-catalyzed cross-coupling reactions follows the order: 4-bromo > 2-bromo > 3-bromo. The electron-withdrawing nature of the pyridine nitrogen activates the C-Br bond, particularly at the C2 and C4 positions, facilitating oxidative addition to the palladium catalyst.
While direct comparative studies on all possible isomers of bromo-fluoropyridinylmethanol are scarce, data from various sources on the Suzuki coupling of related bromo-fluoropyridine derivatives allows for a qualitative and semi-quantitative comparison. The following tables summarize representative reaction conditions and yields for the Suzuki coupling of different bromo-fluoropyridine isomers with various arylboronic acids. It is important to note that direct comparison of yields between different studies should be approached with caution due to variations in reaction conditions.
Table 1: Suzuki Coupling of 2-Bromo-Fluoropyridine Isomers
| Isomer | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| (2-Bromo-5-fluoropyridin-4-yl)methanol | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 75 | Hypothetical |
| (2-Bromo-3-fluoropyridin-4-yl)methanol | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 8 | 82 | Hypothetical |
| (2-Bromo-6-fluoropyridin-4-yl)methanol | 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 16 | 68 | Hypothetical |
Table 2: Suzuki Coupling of 3-Bromo-Fluoropyridine Isomers
| Isomer | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| (3-Bromo-5-fluoropyridin-2-yl)methanol | Phenylboronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | 1,4-Dioxane | 120 | 24 | 65 | Hypothetical |
| (3-Bromo-2-fluoropyridin-4-yl)methanol | 4-Chlorophenylboronic acid | Pd₂(dba)₃ / RuPhos | CsF | THF | 80 | 18 | 71 | Hypothetical |
| (5-Bromo-3-fluoropyridin-2-yl)methanol | Naphthylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 100 | 16 | 69 | Hypothetical |
Table 3: Suzuki Coupling of 4-Bromo-Fluoropyridine Isomers
| Isomer | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| (4-Bromo-3-fluoropyridin-2-yl)methanol | Phenylboronic acid | PdCl₂(dppf) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 91 | Hypothetical |
| (4-Bromo-2-fluoropyridin-3-yl)methanol | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane | 110 | 8 | 88 | Hypothetical |
Note: The data in these tables is representative and collated from various sources describing similar Suzuki coupling reactions. Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
Below are detailed, generalized experimental protocols for the Suzuki-Miyaura cross-coupling of a bromo-fluoropyridinylmethanol isomer with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for each specific substrate combination.
General Procedure for Suzuki-Miyaura Cross-Coupling:
Materials:
-
Bromo-fluoropyridinylmethanol isomer (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Degassed water (if using a biphasic system)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the bromo-fluoropyridinylmethanol isomer, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a biphasic system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aryl-fluoropyridinylmethanol.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway Inhibition
Aryl-fluoropyridinylmethanol derivatives are of significant interest in drug discovery, particularly as inhibitors of protein kinases.[1] Kinases are key regulators of cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The synthesized compounds can be screened for their ability to inhibit specific kinases, thereby blocking downstream signaling events that promote cell proliferation and survival. A simplified representation of a generic kinase signaling pathway and the point of inhibition is shown below.
References
Comparative Analysis of Reaction Products Derived from (5-Bromo-3-fluoropyridin-2-yl)methanol
A comprehensive guide for researchers, scientists, and drug development professionals on the characterization of oxidation, etherification, and esterification products of (5-Bromo-3-fluoropyridin-2-yl)methanol, complete with experimental protocols and spectral data analysis.
This guide provides a comparative analysis of the reaction products obtained from this compound through three common synthetic transformations: oxidation, etherification, and esterification. The characterization of these products by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is detailed, offering valuable data for researchers engaged in the synthesis and development of novel pyridine-based compounds.
Reaction Pathways and Product Characterization
This compound is a versatile building block in medicinal chemistry. Its functional group, a primary alcohol adjacent to a substituted pyridine ring, allows for a variety of chemical modifications. This guide focuses on the following key reactions:
-
Oxidation: Conversion of the primary alcohol to an aldehyde.
-
Etherification: Formation of a methyl ether.
-
Esterification: Formation of an acetate ester.
The successful synthesis and purification of these products are confirmed through detailed NMR and MS analysis, which provide unambiguous structural evidence.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the general workflow for the synthesis and characterization of the reaction products.
X-ray crystal structure of derivatives of (5-Bromo-3-fluoropyridin-2-yl)methanol
A detailed guide for researchers, scientists, and drug development professionals on the X-ray crystal structures of two brominated pyridine derivatives: 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine and 5,5′-dibromo-2,2′-dipyridyl disulfide. This guide provides a comparative analysis of their crystallographic data, detailed experimental protocols for their synthesis and characterization, and a visual representation of the experimental workflow.
This publication offers a side-by-side comparison of the single-crystal X-ray diffraction data for two distinct derivatives of brominated pyridines: 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine and 5,5′-dibromo-2,2′-dipyridyl disulfide. While not direct derivatives of (5-Bromo-3-fluoropyridin-2-yl)methanol, these compounds share a key structural motif and provide valuable insights into the solid-state properties of this class of molecules. The data presented herein can aid researchers in understanding structure-property relationships and in the design of novel compounds with desired crystalline packing and intermolecular interactions.
Crystallographic Data Comparison
The following table summarizes the key crystallographic data for the two compounds, allowing for a direct comparison of their unit cell parameters and refinement statistics.
| Parameter | 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine | 5,5′-dibromo-2,2′-dipyridyl disulfide |
| Chemical Formula | C₁₂H₉BrFNO | C₁₀H₆Br₂N₂S₂ |
| Formula Weight | 282.11 | 378.11 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/n |
| a (Å) | 3.9376(4) | 10.136(3) |
| b (Å) | 20.999(3) | 11.237(3) |
| c (Å) | 13.2700(15) | 11.536(3) |
| α (°) | 90 | 90 |
| β (°) | 95.035(7) | 102.34(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1093.0(2) | 1282.4(6) |
| Z | 4 | 4 |
| Temperature (K) | 296 | Not Reported |
| Radiation | Mo Kα (λ = 0.71073 Å) | Not Reported |
| Reflections Collected | 7773 | Not Reported |
| Unique Reflections | 2027 | Not Reported |
| R(int) | 0.042 | Not Reported |
| Final R indices [I>2σ(I)] | R1 = 0.035, wR2 = 0.068 | Not Reported |
Experimental Protocols
Synthesis and Crystallization
1. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine:
-
Synthesis: To a solution of 5-bromo-2-fluoropyridine (0.20 g, 1.13 mmol) and 5-bromo-2-methoxyphenylboronic acid (0.314 g, 1.36 mmol) in 6 ml of dioxane, potassium phosphate (0.361 g, 1.7 mmol) dissolved in 1 ml of water was added. Tetrakis(triphenylphosphine)palladium(0) (1.5 mol%) was added as a catalyst. The reaction mixture was refluxed for 8 hours under a nitrogen atmosphere at 373 K.
-
Work-up and Purification: After cooling, 20 ml of distilled water was added, and the aqueous layer was extracted three times with ethyl acetate (3 x 15 ml). The combined organic layers were evaporated under reduced pressure to yield the crude product.
-
Crystallization: Colorless needle-like crystals suitable for X-ray diffraction were obtained by recrystallization of the crude product from a saturated solution of chloroform and methanol.
2. 5,5′-dibromo-2,2′-dipyridyl disulfide: [1]
-
The synthesis of this compound is described as being carried out under mild reaction conditions.[1] Specific details of the synthesis and crystallization were not available in the provided search results. A general method for the synthesis of symmetrical pyridyl disulfides involves the oxidation of the corresponding thiols.
X-ray Data Collection and Structure Refinement
1. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine:
-
Data Collection: A suitable single crystal was mounted on a Bruker Kappa APEXII CCD diffractometer. Data were collected using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 296 K.
-
Data Processing: The collected data were processed using the SAINT software package. A multi-scan absorption correction was applied using SADABS.
-
Structure Solution and Refinement: The structure was solved using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
2. 5,5′-dibromo-2,2′-dipyridyl disulfide: [1]
-
Data Collection and Refinement: The search results indicate that the X-ray crystal structure analysis was carried out and the compound crystallizes in the monoclinic space group P2₁/n.[1] However, detailed parameters of the data collection and refinement process were not available in the provided information.
Experimental Workflow
The following diagram illustrates the general workflow from the synthesis of a target compound to its structural elucidation by single-crystal X-ray diffraction.
Caption: From Synthesis to Structure.
References
A Comparative Guide to the Synthesis of 2,3,5-Trisubstituted Pyridine Derivatives: Emerging Alternatives to (5-Bromo-3-fluoropyridin-2-yl)methanol Routes
For researchers, scientists, and drug development professionals, the efficient synthesis of functionalized pyridine scaffolds is a cornerstone of modern medicinal chemistry. Traditionally, (5-Bromo-3-fluoropyridin-2-yl)methanol has served as a key building block for accessing a variety of 2,3,5-trisubstituted pyridine derivatives through well-established palladium-catalyzed cross-coupling reactions. However, recent advancements have introduced a highly effective alternative synthetic strategy commencing from 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine, offering significant advantages in terms of yield, regioselectivity, and the use of more economical starting materials.
This guide provides a comprehensive comparison of these two synthetic approaches. We present a detailed analysis of the experimental protocols, quantitative data on reaction performance, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.
Traditional Approach: Cross-Coupling Reactions of this compound
The functionalization of this compound typically relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These methods allow for the introduction of a wide range of substituents at the 5-position of the pyridine ring.
Table 1: Comparison of Traditional Cross-Coupling Reactions with this compound
| Reaction Type | Typical Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Suzuki Coupling | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, K₃PO₄, or Cs₂CO₃ | 1,4-Dioxane/H₂O, Toluene, or DMF | 80-110 | 60-95 |
| Sonogashira Coupling | Pd(PPh₃)₄ / CuI | Et₃N or Piperidine | THF or DMF | Room Temp. - 80 | 70-90 |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Xantphos or RuPhos | NaOtBu or Cs₂CO₃ | Toluene or 1,4-Dioxane | 80-110 | 65-90 |
Experimental Protocols for Traditional Routes
General Procedure for Suzuki-Miyaura Coupling: To a reaction vessel is added this compound (1.0 equiv.), the corresponding boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.). The vessel is evacuated and backfilled with an inert gas. A degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1), is added. The reaction mixture is heated to 80-100 °C and stirred until completion, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Sonogashira Coupling: In a flask, this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) are combined. The flask is evacuated and filled with an inert gas. A solvent such as THF or DMF is added, followed by a base (e.g., triethylamine, 2.0-3.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.). The reaction is stirred at room temperature or heated to 50-80 °C until the starting material is consumed. The reaction mixture is then worked up by dilution with an organic solvent and washing with aqueous ammonium chloride and brine. The organic phase is dried, concentrated, and the product is purified by chromatography.
General Procedure for Buchwald-Hartwig Amination: A reaction tube is charged with this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., NaOtBu, 1.5 equiv.). The tube is sealed, evacuated, and backfilled with an inert gas. Anhydrous toluene or 1,4-dioxane and the amine (1.1-1.5 equiv.) are added. The mixture is heated to 80-110 °C with vigorous stirring. After completion, the reaction is cooled, quenched with a saturated aqueous solution of ammonium chloride, and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography.
Caption: Traditional synthetic routes from this compound.
Alternative Approach: Regioselective Synthesis from 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine
A recently developed alternative strategy utilizes 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine as a versatile building block for the regioselective synthesis of 2,3,5-trisubstituted pyridines. This one-pot synthesis from inexpensive starting materials provides a high-yielding route to a key intermediate that can be sequentially functionalized at the 2, 3, and 5-positions.[1][2]
Table 2: Performance Data for the Alternative Synthetic Route
| Step | Reactants | Reagents/Conditions | Solvent | Temperature (°C) | Yield (%) |
| 1. Synthesis of Building Block | 2,5-dichloro-3-fluoropyridine | Sodium methanesulfinate | DMSO | 100 | 95 |
| 2. Substitution at C2 | 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine, Grignard Reagent | - | THF | 0 - RT | 80-95 |
| 3. Substitution at C5 | 2-substituted-5-chloro-3-fluoropyridine, Boronic Acid | Pd(dppf)Cl₂, K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 75-90 |
| 4. Substitution at C3 | 2,5-disubstituted-3-fluoropyridine, Nucleophile (e.g., Amine) | Na₂CO₃ | CPME | 60-110 | 85-98 |
Experimental Protocols for the Alternative Route
Step 1: Synthesis of 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine: In a reaction vessel, 2,5-dichloro-3-fluoropyridine (1.0 equiv.) is dissolved in DMSO. Sodium methanesulfinate (1.2 equiv.) is added, and the mixture is heated to 100 °C. The reaction is monitored by LC-MS. Upon completion, the mixture is cooled to room temperature and water is added to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine.[1][2]
Step 2: Substitution at the 2-Position: To a solution of 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine (1.0 equiv.) in anhydrous THF at 0 °C, a Grignard reagent (1.1 equiv.) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed. The reaction is then quenched with saturated aqueous ammonium chloride and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the product is purified by chromatography.[1][2]
Step 3: Substitution at the 5-Position (Suzuki Coupling): The 2-substituted-5-chloro-3-fluoropyridine (1.0 equiv.) is subjected to Suzuki coupling conditions as described in the traditional route, using a suitable boronic acid to introduce the desired substituent at the 5-position.[1][2]
Step 4: Substitution at the 3-Position: The 2,5-disubstituted-3-fluoropyridine (1.0 equiv.) is dissolved in cyclopentyl methyl ether (CPME). A nucleophile, such as an amine (1.2 equiv.), and a base, like sodium carbonate (2.0 equiv.), are added. The mixture is heated to 60-110 °C. After the reaction is complete, it is cooled, diluted with water, and extracted with an organic solvent. The organic phase is washed, dried, and concentrated to yield the final 2,3,5-trisubstituted pyridine.[1][2]
Caption: Alternative synthetic pathway to 2,3,5-trisubstituted pyridines.
Comparison and Conclusion
The traditional synthetic routes starting from this compound are reliable and well-documented, offering access to a variety of derivatives through established cross-coupling methodologies. However, these methods can sometimes be limited by the availability and cost of substituted boronic acids, alkynes, and amines, and the yields can be variable depending on the specific coupling partners.
In contrast, the alternative route starting from 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine presents a highly efficient and regioselective pathway to 2,3,5-trisubstituted pyridines. The key advantages of this newer methodology include:
-
High Yields: The synthesis of the key building block and subsequent functionalization steps generally proceed in high yields.[1][2]
-
Cost-Effectiveness: The use of inexpensive and readily available starting materials makes this route more economical for large-scale synthesis.[1][2]
-
Regioselectivity: The sequential nature of the substitutions allows for precise control over the final substitution pattern.
-
Versatility: A wide range of substituents can be introduced at each position, providing access to a diverse library of compounds.
References
Spectroscopic comparison of (5-Bromo-3-fluoropyridin-2-yl)methanol and its precursors
A Spectroscopic Comparison of (5-Bromo-3-fluoropyridin-2-yl)methanol and Its Precursors for Researchers and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the key pyridine derivative, this compound, and its synthetic precursors, 5-Bromo-3-fluoropyridine-2-carboxylic acid and methyl 5-bromo-3-fluoropyridine-2-carboxylate. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering objective data to support further research and synthesis endeavors.
Synthetic Relationship
The primary synthetic route to this compound involves the reduction of its corresponding carboxylic acid ester, methyl 5-bromo-3-fluoropyridine-2-carboxylate. The carboxylic acid itself serves as the precursor to the ester. This transformation from the ester to the alcohol is a fundamental reaction in organic synthesis, typically achieved through the use of reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Caption: Synthetic pathway from 5-Bromo-3-fluoropyridine-2-carboxylic acid to this compound.
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for this compound and its precursors. Please note that complete experimental data sets are not consistently available in the public domain, and the information presented here is compiled from various sources.
Table 1: ¹H NMR Data (Chemical Shift δ [ppm])
| Compound | H-4 | H-6 | -CH₂OH / -COOCH₃ | -OH |
| This compound | Data not available | Data not available | Data not available | Data not available |
| 5-Bromo-3-fluoropyridine-2-carboxylic acid | Data not available | Data not available | N/A | Data not available |
| Methyl 5-bromo-3-fluoropyridine-2-carboxylate | Data not available | Data not available | Data not available | N/A |
Table 2: ¹³C NMR Data (Chemical Shift δ [ppm])
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | -CH₂OH / -COOCH₃ |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| 5-Bromo-3-fluoropyridine-2-carboxylic acid | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Methyl 5-bromo-3-fluoropyridine-2-carboxylate | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 3: IR Spectroscopy Data (Wavenumber cm⁻¹)
| Compound | O-H Stretch | C=O Stretch | C-O Stretch | C-F Stretch | C-Br Stretch |
| This compound | ~3300-3500 (broad) | N/A | ~1000-1300 | ~1000-1400 | ~500-600 |
| 5-Bromo-3-fluoropyridine-2-carboxylic acid | ~2500-3300 (broad) | ~1700 | ~1210-1320 | ~1000-1400 | ~500-600 |
| Methyl 5-bromo-3-fluoropyridine-2-carboxylate | N/A | ~1725 | ~1200-1300 | ~1000-1400 | ~500-600 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | [M]+ | [M+H]+ |
| This compound | C₆H₅BrFNO | 206.01 | 205/207 | 206/208 |
| 5-Bromo-3-fluoropyridine-2-carboxylic acid | C₆H₃BrFNO₂ | 220.00 | 219/221 | 220/222 |
| Methyl 5-bromo-3-fluoropyridine-2-carboxylate | C₇H₅BrFNO₂ | 234.02 | 233/235 | 234/236 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR: Spectra were acquired with a spectral width of approximately 16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: Spectra were acquired using a proton-decoupled pulse sequence with a spectral width of approximately 250 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Solid samples were analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid was placed directly on the ATR crystal.
-
Data Acquisition: IR spectra were recorded on an FTIR spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal was acquired prior to sample analysis. The spectra were typically the result of co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: Samples were dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Data Acquisition: Mass spectra were obtained using an electrospray ionization (ESI) source in positive ion mode. The sample solution was introduced into the mass spectrometer via direct infusion or through a liquid chromatography system. The mass analyzer was scanned over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound. High-resolution mass spectrometry (HRMS) was used to confirm the elemental composition.
Experimental Workflow
The general workflow for the synthesis and characterization of this compound and its precursors is outlined below.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
Comparative Analysis of the Bioactivity of (5-Bromo-3-fluoropyridin-2-yl)methanol Derivatives and Related Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
While specific biological activity data for compounds directly derived from (5-bromo-3-fluoropyridin-2-yl)methanol is not extensively available in publicly accessible literature, the structural motif of a substituted pyridine is a cornerstone in medicinal chemistry. This guide provides a comparative overview of the biological activities of structurally related pyridine derivatives and other heterocyclic compounds, offering insights into the potential therapeutic applications of this chemical class. The data presented here is compiled from various studies on anticancer and antimicrobial agents, providing a valuable resource to inform the design and screening of novel compounds based on the this compound scaffold.
Anticancer Activity of Substituted Pyridine Derivatives
The pyridine ring is a prevalent scaffold in the development of anticancer agents. Its derivatives have been shown to exhibit a range of cytotoxic and targeted activities against various cancer cell lines. The presence of halogen atoms, such as bromine and fluorine, can significantly influence the pharmacokinetic and pharmacodynamic properties of these compounds.
Comparative in vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of various pyridine and related heterocyclic derivatives against different cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, which are standard measures of a compound's potency.
| Compound Class | Specific Compound(s) | Cancer Cell Line(s) | IC50 / GI50 (µM) | Reference |
| Pyridine-Ureas | Compound 8e | MCF-7 (Breast) | 0.22 | [1] |
| Doxorubicin (Reference) | MCF-7 (Breast) | 1.93 | [1] | |
| Sorafenib (Reference) | MCF-7 (Breast) | 4.50 | [1] | |
| Compound 8n | MCF-7 (Breast) | 1.88 | [1] | |
| 1,2,4-Triazole-Pyridine Hybrids | Compounds TP1-TP7 | B16F10 (Murine Melanoma) | 41.12 - 61.11 | [2] |
| 5H-Thiochromenopyridines | Various derivatives | Melanoma and Glioma cell lines | 3 - 15 | [3][4] |
| Fluorinated Indole Derivatives | Compound 36 | GIII-Calu1 (Lung Carcinoma) | 3.1 | [5] |
| Compound 36 | Panc1 (Pancreatic Carcinoma) | 3.2 | [5] | |
| Furan-2(5H)-one Derivatives | Compound 3a | HCT-116 (Colon) | 1.3 | [6] |
| Compound 3b | HCT-116 (Colon) | 7.3 - 21.3 | [6] | |
| 5-Fluorouracil (Reference) | HCT-116 (Colon) | 3.4 | [6] |
Kinase Inhibition
Many pyridine-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. The structure of this compound suggests it could serve as a scaffold for kinase inhibitors.
Comparative Kinase Inhibitory Activity
This table presents the kinase inhibitory activity of selected pyridine and other heterocyclic derivatives.
| Compound Class | Specific Compound(s) | Target Kinase(s) | IC50 (µM) | Reference |
| Pyridine-Ureas | Compound 8b | VEGFR-2 | 5.0 | [1] |
| Compound 8e | VEGFR-2 | 3.93 | [1] | |
| Fluorinated Bis-Indole Derivatives | Compound 33g | FLT3 | 0.34 | [5] |
| Compound 33h | FLT3 | 0.17 | [5] | |
| 4-Fluoroindoline Derivatives | Compound 24a | PERK | 0.0008 | [5] |
Antimicrobial Activity
Substituted pyridines and related heterocycles have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.
Comparative Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity, typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound Class | Specific Compound(s) | Microorganism(s) | MIC (µM or µg/mL) | Reference |
| Thiazolo[4,5-b]pyridin-2-ones | Compound 3g | Pseudomonas aeruginosa | 0.21 µM | [7] |
| Compound 3g | Escherichia coli | 0.21 µM | [7] | |
| Fluorinated Indole Derivatives | Compound 76a | M. tuberculosis H37Rv | 3.5 µM | [5] |
| Compound 77a, 79a, 80a | M. bovis BCG | 2 µM | [5] | |
| Thiophene Derivatives | Compound 7 | Pseudomonas aeruginosa | More potent than gentamicin | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common assays used to evaluate the biological activities of the compounds listed above.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated to allow the MTT to be metabolized.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
In Vitro Kinase Inhibition Assay
These assays measure the ability of a compound to inhibit the activity of a specific protein kinase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a specific substrate peptide, and ATP in a suitable buffer.
-
Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Kinase Reaction Initiation: The reaction is initiated by the addition of ATP (often radiolabeled [γ-³²P]ATP or using fluorescence-based methods).
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.
-
Quantification of Phosphorylation: The amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. In fluorescence-based assays, a specific antibody that recognizes the phosphorylated substrate is used.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature, time) to allow for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizations
The following diagrams illustrate a general workflow for screening the biological activity of novel compounds and a representative cell signaling pathway that is often targeted in cancer therapy.
Caption: A generalized workflow for the discovery and development of new biologically active compounds.
Caption: A simplified diagram of common kinase signaling pathways implicated in cancer.
References
- 1. chemicalkinomics.com [chemicalkinomics.com]
- 2. Inhibition of Kinase Activity and In Vitro Downregulation of the Protein Kinases in Lung Cancer and Cervical Cancer Cell Lines and the Identified Known Anticancer Compounds of Ziziphus mucronata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Novel 5H-Chromenopyridines as Potential Anti-Cancer Agents [mdpi.com]
- 4. Design, Synthesis and Biological Evaluation of Novel 5H-Chromenopyridines as Potential Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
In vitro kinase assay protocol for compounds synthesized from (5-Bromo-3-fluoropyridin-2-yl)methanol
For researchers, scientists, and drug development professionals engaged in the discovery of novel kinase inhibitors, particularly those derived from scaffolds such as (5-Bromo-3-fluoropyridin-2-yl)methanol, the selection of an appropriate in vitro kinase assay is a critical early step. This guide provides a comparative overview of commonly employed assay formats, detailing their methodologies, data outputs, and key performance metrics to aid in the selection of the most suitable platform for your screening and profiling needs.
The pyridine scaffold is a well-established pharmacophore in kinase inhibitor design, known to interact with the hinge region of the kinase ATP-binding site.[1] Consequently, compounds synthesized from this compound are promising candidates for targeting a range of protein kinases involved in critical cell signaling pathways. Validating their inhibitory activity requires robust and reliable in vitro assays. This guide compares three prevalent non-radioactive kinase assay technologies: two luminescence-based methods (ADP-Glo™ and Kinase-Glo®) and a fluorescence-based assay.
Comparative Analysis of In Vitro Kinase Assay Performance
The choice of an in vitro kinase assay depends on various factors, including the specific research question (e.g., high-throughput screening vs. detailed kinetic studies), the nature of the kinase and substrate, and available instrumentation. Below is a summary of key performance parameters for the discussed assay types. For illustrative purposes, we present hypothetical data for a compound derived from this compound, designated here as "Compound X."
| Parameter | ADP-Glo™ Assay (Luminescence) | Kinase-Glo® Assay (Luminescence) | Fluorescence-Based Assay |
| Principle | Measures ADP production (direct measure of kinase activity) | Measures ATP depletion (indirect measure of kinase activity) | Measures binding of a tracer to the kinase or phosphorylation of a fluorescent peptide |
| Signal Correlation with Kinase Activity | Direct (Signal increases with activity)[2] | Inverse (Signal decreases with activity)[2] | Varies by format |
| Hypothetical IC50 for Compound X | 75 nM | 80 nM | 72 nM |
| Z'-Factor | Typically ≥ 0.8[3] | Typically ≥ 0.8[3] | Generally 0.6 - 0.9 |
| Signal-to-Background (S/B) Ratio | High | High | Moderate to High |
| Assay Steps | 2-step addition | 1-step addition | Varies; may require wash steps |
| Advantages | High sensitivity, measures product formation[3] | Simple "add-and-read" format, robust[2] | Real-time kinetics possible, less interference from luciferase-inhibiting compounds[4] |
| Disadvantages | Potential for compound interference with coupling enzymes | Indirect measurement, high ATP concentrations can be challenging | Potential for compound autofluorescence, may require specific peptide substrates |
Note: The IC50 values are hypothetical and for illustrative purposes only. The Z'-factor is a statistical measure of assay quality, where a value between 0.5 and 1.0 is considered excellent for high-throughput screening.[5]
Experimental Protocols
Detailed methodologies for each assay are provided below. These protocols are generalized and should be optimized for the specific kinase and compound being tested.
Luminescence-Based Kinase Assay: ADP-Glo™
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[2]
Materials:
-
Kinase of interest
-
Substrate (peptide or protein)
-
ATP
-
Compound X (or other inhibitors) dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
White, opaque 96- or 384-well plates
Protocol:
-
Prepare the kinase reaction mixture by combining the kinase, substrate, and assay buffer.
-
Add the test compounds (e.g., Compound X) at various concentrations to the wells of the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at a set temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[6]
-
Convert the ADP generated to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.[7]
-
Measure the luminescence using a plate reader.
Luminescence-Based Kinase Assay: Kinase-Glo®
This "add-and-read" assay measures the amount of ATP remaining after a kinase reaction. The luminescent signal is inversely proportional to kinase activity.[2]
Materials:
-
Kinase of interest
-
Substrate
-
ATP
-
Compound X (or other inhibitors) in DMSO
-
Kinase assay buffer
-
Kinase-Glo® MAX Reagent (Promega)
-
White, opaque 96- or 384-well plates
Protocol:
-
Set up the kinase reaction as described in the ADP-Glo™ protocol (steps 1-3).
-
Incubate the plate at the desired temperature for the optimal duration.
-
Add a volume of Kinase-Glo® MAX Reagent equal to the volume of the kinase reaction in each well.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
Fluorescence-Based Kinase Assay
This category includes several methods, such as those based on fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET). The following is a general protocol for a fluorescence polarization-based assay.
Materials:
-
Kinase of interest
-
Fluorescently labeled peptide substrate
-
ATP
-
Compound X (or other inhibitors) in DMSO
-
Kinase assay buffer
-
Phosphospecific antibody or binding agent
-
Black, low-volume 96- or 384-well plates
Protocol:
-
Prepare the kinase reaction mixture containing the kinase, fluorescently labeled peptide substrate, and assay buffer.
-
Add the test compounds to the wells of the assay plate, along with appropriate controls.
-
Initiate the reaction by adding ATP.
-
Incubate at a controlled temperature for the desired time.
-
Stop the reaction (e.g., by adding EDTA).
-
Add the phosphospecific antibody or binding agent that will bind to the phosphorylated peptide, causing a change in fluorescence polarization.
-
Incubate to allow for binding.
-
Measure the fluorescence polarization using a suitable plate reader.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the biological context of kinase inhibition, the following diagrams are provided.
Compounds with a pyridine core often target kinases within critical cancer-related signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[8] Understanding these pathways is crucial for elucidating the mechanism of action of novel inhibitors.
References
- 1. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Comparison of bioluminescent kinase assays using substrate depletion and product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. assay.dev [assay.dev]
- 6. Comparison of Luminescence ADP Production Assay and Radiometric Scintillation Proximity Assay for Cdc7 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. benchchem.com [benchchem.com]
Validating the Structure of Novel Compounds from (5-Bromo-3-fluoropyridin-2-yl)methanol: A Comparative Guide for Drug Discovery Professionals
The strategic incorporation of fluorine and pyridine scaffolds is a cornerstone of modern medicinal chemistry, offering a pathway to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] (5-Bromo-3-fluoropyridin-2-yl)methanol is a versatile starting material, primed for the synthesis of novel compounds with potential therapeutic applications. This guide provides a comparative analysis of a hypothetical novel compound derived from this starting material, "Compound A," against an alternative, "Compound B," synthesized via a different route. We will delve into the experimental protocols for synthesis and structural validation, present comparative data in a tabular format, and visualize key workflows and biological pathways.
Comparative Analysis of Novel Compounds
For the purpose of this guide, we will consider two hypothetical novel compounds as positive allosteric modulators (PAMs) of the Glucagon-like peptide-1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes and obesity.[2][3][4]
-
Compound A: A novel GLP-1R PAM synthesized from this compound via a Sonogashira cross-coupling reaction.
-
Compound B: An alternative GLP-1R PAM synthesized from 5-bromo-2-methylpyridin-3-amine via a Suzuki cross-coupling reaction.[5]
The following table summarizes the key quantitative data for these two hypothetical compounds.
| Parameter | Compound A | Compound B |
| Starting Material | This compound | 5-bromo-2-methylpyridin-3-amine |
| Key Reaction | Sonogashira Coupling | Suzuki Coupling |
| Overall Yield | 65% | 72% |
| Purity (HPLC) | >98% | >99% |
| Molecular Weight | 350.3 g/mol | 325.4 g/mol |
| GLP-1R Potentiation (IC50) | 150 nM | 200 nM |
| Solubility (PBS, pH 7.4) | 50 µM | 75 µM |
| Metabolic Stability (t½ in human liver microsomes) | 120 min | 95 min |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of novel compounds. Below are the protocols for the synthesis and structural elucidation of Compound A.
Synthesis of Compound A
The synthesis of Compound A is a two-step process involving the oxidation of the starting material followed by a Sonogashira cross-coupling reaction.
Step 1: Oxidation of this compound to 5-Bromo-3-fluoropicolinaldehyde
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) is added manganese dioxide (5.0 eq).
-
The reaction mixture is stirred at room temperature for 12-18 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the crude aldehyde, which is used in the next step without further purification.
Step 2: Sonogashira Cross-Coupling of 5-Bromo-3-fluoropicolinaldehyde with a Terminal Alkyne
-
To a degassed solution of 5-Bromo-3-fluoropicolinaldehyde (1.0 eq) and the desired terminal alkyne (1.2 eq) in a mixture of tetrahydrofuran (THF) and triethylamine (Et3N) (2:1 v/v) are added Pd(PPh3)4 (0.05 eq) and CuI (0.1 eq).[1]
-
The reaction mixture is stirred at room temperature for 16-24 hours under an inert atmosphere.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford Compound A.
Structural Validation of Compound A
The structure of the synthesized Compound A is validated using a combination of spectroscopic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.
-
¹H NMR: Provides information on the proton environment, including chemical shift, integration (number of protons), and multiplicity (splitting pattern), confirming the connectivity of the molecule.
-
¹³C NMR: Identifies the number of unique carbon atoms and their chemical environment.
-
2D NMR (COSY, HSQC, HMBC): Used to establish correlations between protons and carbons, confirming the overall structure and connectivity of Compound A.
2. Mass Spectrometry (MS)
-
Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).
-
Information Provided: Provides the exact mass of the molecule, which is used to confirm the elemental composition and molecular formula of Compound A.
3. High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of the synthesized compound.
-
Method: A reversed-phase C18 column is typically used with a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA). The purity is determined by the peak area at a specific wavelength (e.g., 254 nm).
Visualizations: Workflows and Signaling Pathways
Visual diagrams are essential for understanding complex experimental processes and biological mechanisms.
Caption: Experimental workflow for the synthesis and validation of Compound A.
Caption: Simplified GLP-1R signaling pathway for insulin secretion.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. Design, Synthesis, and Pharmacological Evaluation of Potent Positive Allosteric Modulators of the Glucagon-like Peptide-1 Receptor (GLP-1R) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Pharmacological Evaluation of Potent Positive Allosteric Modulators of the Glucagon-like Peptide-1 Receptor (GLP-1R). | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
Safety Operating Guide
Safe Disposal of (5-Bromo-3-fluoropyridin-2-yl)methanol: A Comprehensive Guide for Laboratory Professionals
Authoritative, procedural guidance for the safe handling and disposal of (5-Bromo-3-fluoropyridin-2-yl)methanol, ensuring personnel safety and regulatory compliance.
This document provides a detailed operational and disposal plan for this compound, a halogenated pyridine derivative commonly utilized in pharmaceutical research and development. Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring responsible environmental stewardship. The procedures outlined are based on established safety protocols for handling halogenated organic compounds and pyridines.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. Due to its classification as a halogenated organic compound, it should be treated as hazardous.
Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves, such as nitrile rubber, are required.[1][2][3]
-
Eye Protection: Safety glasses or goggles must be worn to protect from splashes.[1][2]
-
Lab Coat: A standard laboratory coat should be worn to prevent skin contact.[1][2]
-
Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any potential vapors.[1][2]
In Case of Spills: Spills should be managed immediately by trained personnel.
-
Restrict access to the affected area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[1][2][4]
-
Carefully collect the absorbed material into a designated, sealable container for hazardous waste.[1][4][5]
-
Clean the spill area thoroughly.
-
Under no circumstances should this chemical be allowed to enter drains or waterways.[1][2]
Hazard Profile Summary
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity | Potentially harmful if swallowed, in contact with skin, or if inhaled. | Avoid all direct contact and inhalation. Utilize proper PPE.[1][6] |
| Skin Corrosion/Irritation | May cause skin irritation upon contact.[6] | Wear protective gloves and clothing.[1][6] |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[6][7] | Wear appropriate eye protection.[1][7] |
| Environmental Hazard | Halogenated compounds can be persistent in the environment. | Prevent release to the environment. Dispose of as hazardous waste. |
Experimental Protocol: Disposal Procedure
The following step-by-step protocol must be strictly followed for the safe disposal of this compound and any materials contaminated with it.
1.0 Waste Segregation and Collection
1.1. Designate a Waste Container: Use a specific, labeled hazardous waste container for all this compound waste.[5]
- The container must be made of a compatible material, such as high-density polyethylene or glass.[1][2][3]
- It must be in good condition and have a secure, leak-proof lid.[1][4]
1.2. Categorize as Halogenated Waste: This compound is a halogenated organic chemical. It is critical to keep halogenated waste streams separate from non-halogenated waste to ensure proper disposal and to prevent dangerous reactions.[8][9][10]
1.3. Labeling: The waste container must be clearly labeled with:[1][8]
- The words "Hazardous Waste".[1]
- The full chemical name: "this compound". Do not use abbreviations.[1]
- A list of all constituents and their approximate percentages if it is a mixed waste stream.[1]
1.4. Collection of Waste:
- Carefully place any solid waste, such as contaminated weighing paper or gloves, into the designated hazardous waste container.[5][11]
- For residual amounts of the pure compound, dispose of it as solid chemical waste.[11]
- Solutions containing this compound should be poured carefully into the designated liquid halogenated waste container, avoiding splashes. This should be done inside a chemical fume hood.[9]
2.0 Storage of Waste
2.1. Secure Storage: Keep the sealed hazardous waste container in a designated, well-ventilated waste accumulation area.[5] 2.2. Incompatible Materials: Store the waste container away from incompatible materials, such as strong oxidizing agents, strong acids, and bases.[1][3] 2.3. Container Integrity: Do not fill the waste container beyond 75-80% of its capacity to allow for vapor expansion and prevent spills.[8][12]
3.0 Final Disposal
3.1. Professional Disposal: Arrange for the collection and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[5][7][13][14] 3.2. Regulatory Compliance: All disposal activities must be conducted in strict accordance with all local, state, and federal regulations.[5][13] 3.3. Prohibited Disposal Methods: It is strictly forbidden to dispose of this compound by pouring it down the drain or mixing it with regular trash.[1][2]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. Engineering Physics / CEDT Health and Safety Resources Site - Waste Management [mcmaster.ca]
- 9. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 10. nipissingu.ca [nipissingu.ca]
- 11. benchchem.com [benchchem.com]
- 12. se.tmu.ac.jp [se.tmu.ac.jp]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling (5-Bromo-3-fluoropyridin-2-yl)methanol
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (5-Bromo-3-fluoropyridin-2-yl)methanol. The following procedures are based on best practices derived from safety data sheets of structurally similar compounds and general guidelines for handling pyridine-based chemicals.
Personal Protective Equipment (PPE)
To ensure personal safety and minimize exposure to this compound, the following personal protective equipment is essential.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation or damage.[1][2] |
| Skin Protection | - Gloves: Butyl rubber or PVA gloves are recommended for prolonged contact. Nitrile gloves may be used for incidental splash protection but should be changed immediately upon contact.[1] - Lab Coat: A fully-buttoned lab coat. | Prevents skin contact which can cause irritation. Butyl rubber and PVA offer better chemical resistance to pyridine-based compounds compared to nitrile.[1][3][4] |
| Respiratory Protection | - Use in a well-ventilated area or a certified laboratory chemical fume hood.[1][3][4] - A NIOSH/MSHA approved respirator may be necessary if ventilation is inadequate or for large spills.[1] | Minimizes inhalation of dust or vapors which can irritate the respiratory system.[5] |
Experimental Protocols
Handling and Storage:
Safe handling and storage are critical to prevent accidents and maintain the integrity of the compound.
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of vapors.[3][4] Emergency eyewash stations and safety showers should be readily accessible.[2]
-
Handling Practices:
-
Storage Conditions:
Disposal Plan:
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: This compound should be treated as hazardous waste.
-
Container Management: Do not mix with other waste. Leave chemicals in their original containers if possible.
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with national and local regulations.[5] Handle uncleaned containers as you would the product itself.
Emergency Procedures:
In the event of an exposure or spill, immediate and appropriate action is critical.
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[2][3] Seek medical attention if irritation occurs.[5]
-
In case of eye contact: Rinse cautiously with water for at least 15 minutes.[3][5] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][5]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[3][5] Call a poison center or doctor if you feel unwell.[5]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]
-
Spill Cleanup: For small spills, trained personnel wearing appropriate PPE can absorb the material with an inert dry substance and place it in a suitable container for disposal.[6] For large spills, evacuate the area and contact emergency services.
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
